molecular formula C21H18N4O4 B1665999 Aminotadalafil CAS No. 385769-84-6

Aminotadalafil

Número de catálogo: B1665999
Número CAS: 385769-84-6
Peso molecular: 390.4 g/mol
Clave InChI: VUKJGAVIWMPOOJ-FOIQADDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJGAVIWMPOOJ-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191896
Record name Aminotadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385769-84-6
Record name Aminotadalafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385769-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminotadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385769846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminotadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY501QO030
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aminotadalafil: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analogue of tadalafil, the active ingredient in Cialis®.[1][2] While its mechanism of action is presumed to be similar to that of tadalafil, a comprehensive body of peer-reviewed research on its specific pharmacological and pharmacokinetic properties is limited.[3] this compound has often been identified as an undeclared adulterant in dietary supplements marketed for sexual enhancement.[4][5] This guide provides a detailed overview of the putative mechanism of action of this compound, drawing parallels with the well-characterized pharmacology of tadalafil. It includes a summary of available data, detailed experimental protocols for assessing PDE5 inhibition, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a derivative of tadalafil, distinguished by the presence of an amino group.[3] Like tadalafil, it is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3] This pathway plays a key role in smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.[1][3] While claims of enhanced potency and a longer half-life for this compound exist in non-peer-reviewed sources, these have not been substantiated by rigorous clinical trials.[3] This document aims to provide a technical overview of its mechanism of action based on the established pharmacology of PDE5 inhibitors.

Core Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for this compound is the competitive and potent inhibition of the PDE5 enzyme.[1] PDE5 is responsible for the degradation of cGMP to 5'-GMP.[1] By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby amplifying the downstream effects of nitric oxide (NO).[1]

The Nitric Oxide/cGMP Signaling Pathway

Under conditions of sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.[6] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that result in the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum. This relaxation allows for increased blood flow, leading to an erection.[6] this compound enhances this process by preventing the breakdown of cGMP by PDE5.[1]

cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual Stimulation->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Degrades to This compound This compound This compound->PDE5 Inhibits

cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data

Peer-reviewed quantitative data on the PDE5 inhibitory activity and pharmacokinetics of this compound are scarce. The following tables provide data for the parent compound, tadalafil, for comparative purposes, and any available data for this compound.

Table 1: In Vitro PDE5 Inhibition
CompoundIC50 (PDE5)Data Source
Tadalafil~1-5 nM[7]
This compoundData not available in peer-reviewed literature

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Parameters of Tadalafil (20 mg dose in healthy subjects)
ParameterValueUnitData Source
Tmax (median)2hours[8][9]
Cmax (mean)378µg/L[8][9]
t1/2 (mean)17.5hours[8][9]
CL/F (mean)2.48L/h[8][9]
Vz/F (mean)62.6L[8][9]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL/F: Apparent oral clearance; Vz/F: Apparent volume of distribution.

Table 3: Cytotoxicity Data for this compound
Cell LineIC50Assay DurationData Source
MRC5> 64 µM72 hours[2]

This data indicates low cytotoxicity in this specific cell line and is not a measure of PDE5 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP analogue by the PDE5 enzyme.

Workflow Diagram:

prep Reagent Preparation (Assay Buffer, Substrate, Enzyme) add_inhibitor Add this compound/Controls to 96-well plate prep->add_inhibitor add_enzyme Add PDE5 Enzyme Solution add_inhibitor->add_enzyme incubate1 Incubate (15 min, RT) for inhibitor binding add_enzyme->incubate1 add_substrate Initiate Reaction (Add FAM-cGMP Substrate) incubate1->add_substrate incubate2 Incubate (30-60 min, 37°C) add_substrate->incubate2 stop_reaction Stop Reaction (Add Binding Agent) incubate2->stop_reaction incubate3 Incubate (30 min, RT) for stabilization stop_reaction->incubate3 read_plate Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) incubate3->read_plate analyze Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze

Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution serially in assay buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[10]

    • Prepare solutions of purified recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in the assay buffer.[6]

  • Assay Procedure:

    • Add the serially diluted this compound, a positive control (e.g., tadalafil), and a vehicle control (DMSO) to the wells of a 96-well black microplate.[6]

    • Add the diluted PDE5A1 enzyme solution to each well.[6]

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[6]

    • Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.[6]

    • Incubate the plate for 30-60 minutes at 37°C.[6]

    • Stop the reaction by adding a binding agent.[6]

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[6]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., excitation ≈ 485 nm, emission ≈ 530 nm).[6]

    • Calculate the percent inhibition for each concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cGMP Measurement (ELISA)

This protocol describes the quantification of intracellular cGMP levels in response to treatment with a PDE5 inhibitor using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow Diagram:

cell_culture Cell Culture & Treatment (e.g., smooth muscle cells) treatment Treat with this compound and NO donor (e.g., SNP) cell_culture->treatment cell_lysis Cell Lysis (e.g., with 0.1 M HCl) treatment->cell_lysis centrifugation Centrifugation to remove debris cell_lysis->centrifugation elisa_plate Add Lysate/Standards to Antibody-Coated Plate centrifugation->elisa_plate add_conjugate Add cGMP-HRP Conjugate elisa_plate->add_conjugate incubate1 Incubate (e.g., 2 hours, RT) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (15-30 min, RT) add_substrate->incubate2 stop_reaction Stop Reaction (Add Stop Solution) incubate2->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate analyze Data Analysis (Standard Curve, cGMP conc.) read_plate->analyze

Workflow for cellular cGMP measurement using a competitive ELISA.

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., vascular smooth muscle cells) to near confluence.

    • Treat cells with varying concentrations of this compound for a specified time.

    • Stimulate cGMP production by adding an NO donor (e.g., sodium nitroprusside).

  • Sample Preparation:

    • Aspirate the culture medium and lyse the cells (e.g., with 0.1 M HCl or a specialized lysis buffer).

    • Centrifuge the lysate to pellet cellular debris.[11]

    • Collect the supernatant containing the intracellular cGMP.[11]

    • Samples may require acetylation to increase assay sensitivity.[12]

  • ELISA Procedure (Competitive Assay):

    • Prepare cGMP standards.[11]

    • Add standards and samples to the wells of a cGMP antibody-coated microplate.[11]

    • Add a fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.[13]

    • Incubate the plate to allow competition between the sample/standard cGMP and the cGMP-HRP for binding to the antibody.[13]

    • Wash the plate to remove unbound reagents.

    • Add a substrate (e.g., TMB) that is converted by HRP to a colored product.[13]

    • Stop the reaction with a stop solution (e.g., dilute acid).[13]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.[13]

    • Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve. The color intensity is inversely proportional to the cGMP concentration.

Conclusion

This compound is a potent PDE5 inhibitor that functions through the well-established nitric oxide/cGMP signaling pathway. Its structural similarity to tadalafil suggests a comparable mechanism of action, leading to smooth muscle relaxation and vasodilation. However, a significant lack of peer-reviewed data on its specific inhibitory potency, selectivity, and pharmacokinetic profile necessitates caution. The claims of its superiority over tadalafil remain unsubstantiated by formal scientific investigation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound and other novel PDE5 inhibitors, which is crucial for a comprehensive understanding of their therapeutic potential and safety. Further research is imperative to validate the anecdotal claims and fully characterize the pharmacological profile of this compound.

References

An In-depth Technical Guide to Aminotadalafil: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotadalafil, a structural analog of the well-established phosphodiesterase type 5 (PDE5) inhibitor tadalafil, has garnered significant interest within the scientific community. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological profile. It includes a summary of its mechanism of action as a PDE5 inhibitor, along with detailed experimental protocols for its analysis and for assessing its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is distinguished from its parent compound, tadalafil, by the presence of an amino group in place of the N-methyl group on the piperazinedione ring.[1] This modification, while seemingly minor, can influence the compound's pharmacological and pharmacokinetic properties.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[2]
CAS Number 385769-84-6[3][4]
Molecular Formula C₂₁H₁₈N₄O₄[3][4]
Molecular Weight 390.39 g/mol [3][4]
Synonyms Amino-tadalafil, (6R,12aR)-2-Amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid[3]
Melting Point 280-282 °C
Boiling Point 678.90 °C (Predicted)[5]
Solubility Soluble in DMSO (approx. 15 mg/mL) and DMF (approx. 15 mg/mL). Sparingly soluble in aqueous buffers.[6]

Mechanism of Action: PDE5 Inhibition

This compound, like tadalafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature.[4][7] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7]

The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that cause a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This vasodilation increases blood flow to the penis, leading to an erection.[7]

By competitively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.[7]

PDE5_Signaling_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC sGC (soluble Guanylate Cyclase) NO Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 substrate PKG PKG (Protein Kinase G) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP degrades to This compound This compound This compound->PDE5 inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection

Figure 1. NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Quantitative Pharmacological Data

While this compound is known to be a potent PDE5 inhibitor, specific data on its inhibitory concentration (IC50) and binding affinity (Ki) for PDE5 are not widely available in peer-reviewed literature. For comparative purposes, the data for tadalafil is presented. One study reported a cytotoxicity IC50 value for this compound against MRC5 cells as > 64 μM.[4]

Table 3: Comparative Inhibitory Activity (Tadalafil)

ParameterValue (Tadalafil)
PDE5 IC50 ~1-5 nM[8][9]
PDE5/PDE6 Selectivity High (more selective for PDE5)[8]
PDE5/PDE11 Selectivity Lower (also inhibits PDE11)[10]

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound in humans or animals is not extensively documented in the public domain. However, based on its structural similarity to tadalafil, it is expected to exhibit comparable absorption, distribution, metabolism, and excretion (ADME) properties. The addition of the amino group may influence its lipophilicity and potential for improved absorption. For reference, the pharmacokinetic parameters of tadalafil in healthy subjects are provided below.

Table 4: Pharmacokinetic Parameters of Tadalafil in Healthy Subjects

ParameterValue (for a 20 mg dose)
Tmax (Time to peak plasma concentration) ~2 hours[11]
t1/2 (Elimination half-life) ~17.5 hours[11]
Apparent Oral Clearance (CL/F) ~2.5 L/h[12]
Apparent Volume of Distribution (Vz/F) ~63 L[12]
Protein Binding 94%[11]
Primary Route of Metabolism Hepatic (mainly CYP3A4)[12]
Primary Route of Excretion Feces (~61%) and Urine (~36%) as metabolites[11]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found. However, its synthesis is analogous to that of tadalafil, which typically involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, followed by a series of cyclization and functional group manipulation steps.[13] The key difference in the synthesis of this compound would be the introduction of the amino group instead of the methyl group on the piperazinedione ring, likely through the use of a different amine reagent in the final cyclization step.

Synthesis_Workflow cluster_0 General Tadalafil Synthesis cluster_1 This compound Modification D_Trp D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Trp->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Tetrahydrocarboline Tetrahydro-β-carboline Intermediate Pictet_Spengler->Tetrahydrocarboline Cyclization Cyclization with Chloroacetyl chloride & Methylamine Tetrahydrocarboline->Cyclization Amino_Cyclization Cyclization with Chloroacetyl chloride & Ammonia/Protected Amine Tetrahydrocarboline->Amino_Cyclization analogous step Tadalafil Tadalafil Cyclization->Tadalafil This compound This compound Amino_Cyclization->this compound

Figure 2. Conceptual workflow for the synthesis of this compound, analogous to Tadalafil synthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in bulk or pharmaceutical formulations.

Instrumentation and Conditions:

  • HPLC System: Agilent 1120 Compact LC or equivalent.[14]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 35:65 (v/v) aqueous to organic.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.[10]

  • Detector: UV at 280-295 nm.[10]

  • Column Temperature: Ambient or controlled at 30-40 °C.[14]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 50 µg/mL.

  • Sample Preparation:

    • Bulk Powder: Accurately weigh a portion of the powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

    • Tablets: Weigh and finely powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase with the aid of sonication, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter.

  • Chromatographic Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the sensitive and selective quantification of this compound in plasma samples.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound (and an internal standard). The specific m/z transitions would need to be optimized. For tadalafil, a common transition is m/z 390.4 → 268.3.[9]

Procedure:

  • Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound). b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve by analyzing plasma samples spiked with known concentrations of this compound. The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of this compound for PDE5.

Materials:

  • Recombinant human PDE5A1 enzyme.

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Binding agent that specifically binds to the hydrolyzed 5'-GMP product.

  • This compound and a known PDE5 inhibitor (e.g., tadalafil) as a positive control.

  • 384-well black microplate.

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Assay Setup: a. Add 25 µL of the diluted compounds or controls to the wells of the microplate. b. Add 25 µL of the 2X PDE5 enzyme solution to each well to initiate the reaction. c. Incubate for a defined period (e.g., 60 minutes) at room temperature. d. Add 25 µL of the 2X FAM-cGMP substrate solution to each well. e. Incubate for another defined period (e.g., 30 minutes) at room temperature. f. Stop the reaction by adding 25 µL of the stop solution containing the binding agent. g. Incubate for an additional 15-30 minutes to allow for binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PDE5 activity.

Experimental_Workflow cluster_0 Compound & Reagent Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis prep_compounds Prepare serial dilutions of This compound & Controls add_compounds Add compounds/controls to 384-well plate prep_compounds->add_compounds prep_enzyme Prepare 2X PDE5 Enzyme Solution add_enzyme Add PDE5 Enzyme (Initiate Reaction) prep_enzyme->add_enzyme prep_substrate Prepare 2X FAM-cGMP Substrate Solution add_substrate Add FAM-cGMP Substrate prep_substrate->add_substrate add_compounds->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at RT add_substrate->incubate2 stop_reaction Add Stop Solution with Binding Agent incubate2->stop_reaction incubate3 Incubate at RT (for binding) stop_reaction->incubate3 read_plate Read Fluorescence Polarization incubate3->read_plate analyze_data Plot data and calculate IC50 read_plate->analyze_data

Figure 3. Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Conclusion

This compound is a potent PDE5 inhibitor with a chemical structure and mechanism of action closely related to tadalafil. While detailed public data on its synthesis, specific PDE5 inhibitory potency, and pharmacokinetics are limited, the analytical and in vitro assay protocols provided in this guide offer a framework for its further investigation. As a structural analog of a well-characterized drug, this compound represents an interesting compound for further research in the development of new PDE5 inhibitors with potentially modified properties. This technical guide serves as a foundational resource for scientists and researchers in the field of drug development.

References

A Comprehensive Guide to the Hypothetical Synthesis of Aminotadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothetical synthesis pathway for Aminotadalafil. To date, a specific, peer-reviewed, and detailed synthesis for this compound has not been published in publicly accessible scientific literature. The proposed pathway is inferred from the well-established synthesis of Tadalafil and employs standard principles of organic chemistry. The experimental protocols and quantitative data presented are based on the synthesis of Tadalafil and should be considered illustrative for the hypothetical synthesis of this compound.

Introduction

This compound is an amino-analogue of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. While the synthesis of Tadalafil is well-documented, the pathway to this compound is not. This guide proposes a plausible synthetic route to this compound by modifying the established Tadalafil synthesis. The core of this proposed synthesis involves the Pictet-Spengler reaction, a key step in forming the tetracyclic core of the molecule.

The primary difference between Tadalafil and this compound lies in the substituent on the piperazinedione ring. Tadalafil possesses a methyl group, whereas this compound has an amino group. This suggests that a different starting material, one containing a protected amino group, would be required in place of the corresponding methylated precursor used in Tadalafil synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process that begins with the preparation of the key precursors, followed by a Pictet-Spengler condensation and subsequent cyclization to form the final product.

Aminotadalafil_Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Final Assembly and Deprotection D_Tryptophan D-Tryptophan methyl ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler ChloroacetylChloride Chloroacetyl chloride Acylation Acylation ChloroacetylChloride->Acylation Boc_Glycine Boc-Glycine Cyclization Cyclization Boc_Glycine->Cyclization Ammonia Ammonia Ammonia->Cyclization Intermediate_1 Tetrahydro-β-carboline Intermediate Pictet_Spengler->Intermediate_1 Formation of carboline core Intermediate_1->Acylation Intermediate_2 N-Chloroacetyl Intermediate Acylation->Intermediate_2 Intermediate_2->Cyclization Intermediate_3 Protected this compound Cyclization->Intermediate_3 Piperazinedione ring formation Deprotection Deprotection (e.g., TFA) Intermediate_3->Deprotection This compound This compound Deprotection->this compound

Caption: A flowchart illustrating the proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key stages of this compound synthesis. These are adapted from established procedures for Tadalafil synthesis.

  • Reaction Setup: A solution of D-tryptophan methyl ester (1.0 eq) and piperonal (1.1 eq) in a suitable solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Catalysis: The reaction mixture is cooled to 0°C, and trifluoroacetic acid (TFA) (1.2 eq) is added dropwise.

  • Reaction Progression: The mixture is stirred at room temperature for 24-48 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Reagent Preparation: The tetrahydro-β-carboline intermediate (1.0 eq) is dissolved in DCM, and a base such as triethylamine (1.5 eq) is added.

  • Acylating Agent Addition: The solution is cooled to 0°C, and chloroacetyl chloride (1.2 eq) is added dropwise.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Purification: The reaction mixture is washed with water and brine, dried, and the solvent is evaporated to yield the N-chloroacetyl intermediate.

  • Cyclization: The N-chloroacetyl intermediate (1.0 eq) is reacted with a protected amino acid derivative, such as Boc-glycine amide (prepared from Boc-glycine and ammonia), in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate cyclization.

  • Deprotection: The resulting protected this compound is then subjected to deprotection conditions. For a Boc-protecting group, this is typically achieved by treatment with a strong acid like TFA in DCM.

  • Final Purification: The final product, this compound, is isolated and purified using techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the expected, illustrative quantitative data for the synthesis of this compound, based on typical yields and purities achieved in Tadalafil synthesis.

StepReactantsProductIllustrative Yield (%)Illustrative Purity (%)
1. Pictet-Spengler ReactionD-Tryptophan methyl ester, PiperonalTetrahydro-β-carboline Intermediate85-95>95 (by HPLC)
2. AcylationTetrahydro-β-carboline Intermediate, Chloroacetyl chlorideN-Chloroacetyl Intermediate90-98>97 (by HPLC)
3. Cyclization and DeprotectionN-Chloroacetyl Intermediate, Boc-glycine amideThis compound60-75>99 (by HPLC)

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Precursors + Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Controlled Reaction\n(Temperature, Stirring, Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Progress (TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quenching and Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography/Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Product Analysis\n(NMR, MS, HPLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> analysis; analysis -> end; }

Caption: A generalized workflow for a single step in the chemical synthesis process.

Conclusion

The synthesis of this compound, while not explicitly detailed in current literature, can be plausibly approached through a modification of the well-established Tadalafil synthesis. The key alteration involves the substitution of the methylated precursor with an appropriately protected amino-functionalized precursor for the formation of the piperazinedione ring. The proposed pathway utilizes robust and well-understood reactions, such as the Pictet-Spengler condensation, offering a solid foundation for the potential laboratory synthesis of this Tadalafil analogue. Further research and experimental verification are necessary to optimize the reaction conditions and validate this hypothetical pathway.

Aminotadalafil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminotadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analog of Tadalafil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and analytical methodologies.

Core Compound Data

This compound is recognized for its inhibitory action on PDE5, an enzyme crucial in various physiological processes.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 385769-84-6[2][3][4]
Molecular Formula C₂₁H₁₈N₄O₄[2][3][4][5]
Molecular Weight 390.40 g/mol [2][5]
IUPAC Name (6R,12aR)-2-Amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2][3][4]
Synonyms Amino Tadalafil, RR-ATDF[2][5]
Appearance White to off-white solid powder[6]
Solubility Soluble in DMSO[2]

Mechanism of Action: PDE5 Inhibition Signaling Pathway

As an analog of Tadalafil, this compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1][7][] The mechanism of action for PDE5 inhibitors is well-established and plays a critical role in smooth muscle relaxation and vasodilation.[2][3][4][6]

The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation.[2][5] NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated levels of cGMP lead to the relaxation of smooth muscle in arteries and an increase in blood flow.[2][5] PDE5 is the enzyme responsible for the degradation of cGMP.[2][6] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[2][6]

PDE5_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Pharmacological Intervention NO Nitric Oxide (NO) Released upon stimulation GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate for Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation Promotes Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP Degrades cGMP to This compound This compound This compound->PDE5 Inhibits

Diagram 1: PDE5 Inhibition Signaling Pathway

Experimental Protocols for Detection and Quantification

The presence of this compound and other Tadalafil analogs as undeclared ingredients in dietary supplements has prompted the development of robust analytical methods for their detection and quantification.[9] High-performance liquid chromatography (HPLC) coupled with various detectors is the most common approach.

Sample Preparation from Dietary Supplements

A general procedure for extracting this compound from a solid dietary supplement matrix involves the following steps:

  • Homogenization : The content of the capsules or tablets is finely powdered to ensure homogeneity.[10]

  • Solvent Extraction : A precisely weighed amount of the powdered sample is extracted with a suitable organic solvent, such as 95% ethanol or methanol, often facilitated by ultrasonication to enhance extraction efficiency.[10][11]

  • Filtration and Dilution : The extract is filtered to remove solid particles. The resulting solution is then appropriately diluted with the mobile phase for chromatographic analysis.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

HPLC-DAD is a widely used method for the screening and quantification of PDE5 inhibitors.

  • Chromatographic System : An HPLC system equipped with a C18 column is typically used for separation.[12]

  • Mobile Phase : A common mobile phase consists of a gradient mixture of acetonitrile and a buffer solution, such as 10 mM ammonium formate.[12]

  • Detection : The diode array detector is set to monitor the effluent at specific wavelengths, typically around 220, 283, and 290 nm for this compound.[4]

  • Quantification : The concentration of this compound in the sample is determined by comparing the peak area to that of a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective analysis, LC-MS/MS is employed. This technique is particularly useful for confirming the identity of the compound and for quantification at low levels.

  • Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.[13]

  • Mass Analysis : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. For Tadalafil (and its analogs), a common transition monitored is m/z 390.4 → 268.3.[13][14]

  • Sample Preparation : Plasma samples for pharmacokinetic studies are often prepared by protein precipitation with acetonitrile.[13][14]

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Sample Dietary Supplement Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Ethanol, Methanol) Homogenize->Extract Filter Filtration & Dilution Extract->Filter HPLC HPLC System (C18 Column) Filter->HPLC DAD Diode Array Detector (DAD) HPLC->DAD Screening MSMS Tandem Mass Spectrometer (LC-MS/MS) HPLC->MSMS Confirmation & High Sensitivity Data Data Analysis & Quantification DAD->Data MSMS->Data

Diagram 2: Analytical Workflow for this compound

Conclusion

This compound remains a compound of significant interest due to its potent PDE5 inhibitory activity and its illicit use in dietary supplements. The information provided in this guide serves as a valuable resource for the scientific community engaged in the research, analysis, and regulation of such compounds. The detailed methodologies and the understanding of its mechanism of action are crucial for ensuring consumer safety and for the development of new therapeutic agents.

References

Aminotadalafil: A Technical Guide to a Tadalafil Analogue and Phosphodiesterase 5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of aminotadalafil, a structural analogue of tadalafil, and its role as a phosphodiesterase 5 (PDE5) inhibitor. This compound is not an approved pharmaceutical ingredient but has been identified as an adulterant in various consumer products. Due to the scarcity of public data on this compound itself, this guide establishes its mechanism of action through the well-understood pharmacology of approved PDE5 inhibitors. Comparative data for tadalafil, sildenafil, and vardenafil are provided as a benchmark for potency, selectivity, and pharmacokinetics. Detailed experimental protocols for the in vitro characterization of PDE5 inhibitors and their analytical detection are also included to support researchers in the field.

Introduction to this compound

This compound is a structural analogue of tadalafil, the active ingredient in approved medications for erectile dysfunction (ED) and pulmonary arterial hypertension.[1][2] It is classified as an unapproved drug analogue and has been detected as an illegal adulterant in products marketed as "natural" dietary supplements and in e-cigarette cartridges.[1][3] The core molecular architecture of this compound retains the pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold of tadalafil. The primary structural modification is the presence of an amino group (-NH₂), which replaces the N-methyl group on the piperazinedione ring of tadalafil.[4] This modification is believed to be intended to modulate the compound's pharmacological properties, potentially affecting its binding affinity, solubility, or metabolic profile.[5]

Given its structural similarity to tadalafil, this compound is presumed to function as a potent inhibitor of phosphodiesterase type 5 (PDE5), the same mechanism of action as its parent compound.[1][4]

Mechanism of Action: PDE5 Inhibition

The physiological mechanism of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is regulated by the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway.

  • Activation: Upon stimulation (e.g., sexual arousal), nitric oxide is released from endothelial cells and nerve endings.

  • Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • Effector Activation: Elevated levels of cGMP act as a second messenger, activating cGMP-dependent protein kinase (PKG).

  • Physiological Response: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium levels and causing smooth muscle relaxation. This vasodilation increases blood flow, leading to penile erection or a reduction in pulmonary arterial pressure.

  • Signal Termination: The action of cGMP is terminated by phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to the inactive GMP.

PDE5 inhibitors like this compound competitively bind to the catalytic site of the PDE5 enzyme. This inhibition prevents the degradation of cGMP, leading to its accumulation in the smooth muscle cell. The resulting elevated cGMP levels enhance and prolong the smooth muscle relaxation response to NO signaling.

PDE5_Signaling_Pathway cluster_0 Endothelial/Nerve Cell cluster_1 Smooth Muscle Cell Stimulation Sexual Stimulation NO_Synthase eNOS Stimulation->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO L_Arginine L-Arginine L_Arginine->NO_Synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG PKG Activation cGMP->PKG GMP Inactive GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: The Nitric Oxide/cGMP signaling pathway in smooth muscle cells.

PDE5_Inhibition_Mechanism cluster_1 Smooth Muscle Cell cGMP cGMP PDE5 PDE5 cGMP->PDE5 Hydrolysis Relaxation Increased Smooth Muscle Relaxation cGMP->Relaxation Accumulation Leads To GMP Inactive GMP PDE5->GMP Inhibitor This compound Inhibitor->PDE5 Blocks

Caption: Mechanism of action for a PDE5 inhibitor like this compound.

Structural Relationship and Physicochemical Properties

This compound's structure is derived directly from tadalafil. The key difference is the substitution of a methyl group with an amino group.

Structural_Relationship Tadalafil Tadalafil (C₂₂H₁₉N₃O₄) This compound This compound (C₂₁H₁₈N₄O₄)

Caption: Structural comparison of Tadalafil and this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name (2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione [4]
Molecular Formula C₂₁H₁₈N₄O₄ [4]
Molecular Weight 390.4 g/mol [4]

| CAS Number | 385769-84-6 |[2] |

Comparative Pharmacology of Approved PDE5 Inhibitors

While specific quantitative data for this compound are not publicly available, the potency, selectivity, and pharmacokinetic profiles of approved PDE5 inhibitors provide a critical frame of reference.

In Vitro Potency and Selectivity

The potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Selectivity is crucial for minimizing side effects and is assessed by comparing the IC₅₀ for PDE5 against other PDE isoforms (e.g., PDE6 in the retina, PDE11 in skeletal muscle).

Table 2: Comparative In Vitro Potency and Selectivity of Approved PDE5 Inhibitors

Compound PDE5 IC₅₀ (nM) Selectivity Ratio (PDE6/PDE5) Selectivity Ratio (PDE11/PDE5)
Sildenafil 3.5 - 6.9 ~10 ~1000
Vardenafil 0.7 - 0.9 ~15 ~9300
Tadalafil 1.8 - 5.0 >7000 ~40

Note: IC₅₀ values can vary based on assay conditions. Data compiled from multiple sources.[3][6][7]

Comparative Pharmacokinetics

Pharmacokinetic parameters determine the onset and duration of a drug's action. Tadalafil is notable for its long half-life compared to sildenafil and vardenafil.[8][9]

Table 3: Comparative Pharmacokinetic Parameters of Approved PDE5 Inhibitors (Oral Administration)

Parameter Sildenafil Vardenafil Tadalafil
Tₘₐₓ (Time to Peak Plasma Conc.) ~1 hour ~1 hour ~2 hours
t₁/₂ (Elimination Half-life) 3-5 hours 4-5 hours ~17.5 hours
Bioavailability ~40% ~15% Not Determined

Note: Data compiled from multiple sources.[6][7][10][11][12]

Experimental Protocols

The following sections detail generalized protocols for the characterization and detection of PDE5 inhibitors like this compound.

Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive, homogeneous fluorescence polarization (FP) assay to determine the IC₅₀ of a test compound against the PDE5 enzyme. The assay measures the displacement of a fluorescently labeled cGMP analogue from the PDE5 active site.

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_data 3. Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Prepare serial dilutions of Test Compound (e.g., this compound) P3 Dilute PDE5 Enzyme P4 Dilute FAM-cGMP (Fluorescent Substrate) A1 Add Test Compound dilutions to 384-well plate A2 Add PDE5 Enzyme to all wells A1->A2 A3 Incubate (e.g., 15 min) to allow inhibitor binding A2->A3 A4 Initiate reaction by adding FAM-cGMP Substrate A3->A4 A5 Incubate (e.g., 60 min, 37°C) A4->A5 D1 Read Fluorescence Polarization (mP) on a plate reader D2 Calculate % Inhibition vs. Controls D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Fit sigmoidal dose-response curve to determine IC₅₀ D3->D4 cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_data cluster_data cluster_assay->cluster_data

Caption: Generalized workflow for a Fluorescence Polarization (FP) PDE5 inhibition assay.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (this compound) and positive control (e.g., Tadalafil)

  • DMSO for compound dilution

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the test compound and positive control in 100% DMSO. b. Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%).[13] c. Dilute the PDE5 enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. d. Dilute the FAM-cGMP substrate to its working concentration in assay buffer.

  • Assay Execution: a. Add a small volume (e.g., 5 µL) of the serially diluted test compounds, positive control, or a DMSO-only control (for 100% activity) to the designated wells of the microplate.[13] b. To each well, add an equal volume (e.g., 5 µL) of the diluted PDE5 enzyme solution. c. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[13] d. Initiate the enzymatic reaction by adding an equal volume (e.g., 5 µL) of the diluted FAM-cGMP substrate solution to all wells. e. Incubate the plate for 30-60 minutes at 37°C. The optimal time should be determined empirically.[13]

  • Data Acquisition: a. Read the fluorescence polarization of each well in millipolarization units (mP) using a microplate reader with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm for FAM).[13]

  • Data Analysis: a. Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) where mP_sample is the well with the test compound, mP_blank is a well with no enzyme, and mP_control is the well with DMSO only.[13] b. Plot the % Inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Protocol: Detection of this compound by HPLC-MS/MS

This protocol provides a general method for the identification and confirmation of this compound in a complex matrix, such as a dietary supplement, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Extraction solvent (e.g., Methanol or Acetonitrile)

  • This compound reference standard

  • Sample matrix (e.g., dietary supplement powder)

Procedure:

  • Sample Preparation: a. Accurately weigh a portion of the homogenized sample powder (e.g., 100 mg) into a centrifuge tube. b. Add a measured volume of extraction solvent (e.g., 10 mL of methanol). c. Vortex vigorously for 1-2 minutes, then sonicate for 10-15 minutes to ensure complete extraction.[14] d. Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet insoluble matter.[14] e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. A dilution may be necessary depending on the expected concentration.[15]

  • Chromatographic Separation: a. Set the column temperature (e.g., 40°C). b. Use a gradient elution program. For example: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. The flow rate is typically 0.3-0.4 mL/min.[15] c. Inject a small volume (e.g., 2-5 µL) of the prepared sample.

  • Mass Spectrometric Detection: a. Operate the ESI source in positive ionization mode.[14] b. Perform a full scan analysis to identify the protonated molecular ion [M+H]⁺ for this compound (expected m/z ≈ 391.14). c. Develop a Multiple Reaction Monitoring (MRM) method. Select the precursor ion (m/z 391.14) and identify 2-3 characteristic product ions by fragmentation (MS/MS). d. Optimize ion source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage) to maximize signal intensity.[14]

  • Identification and Confirmation: a. Analyze the this compound reference standard to determine its retention time and confirm the MRM transitions. b. Analyze the prepared sample. c. Identification is confirmed if a peak is detected at the same retention time as the standard and shows the same MRM transitions with corresponding ion ratios.

Conclusion

This compound is a potent, unapproved analogue of tadalafil that functions as a phosphodiesterase 5 inhibitor. While it is primarily encountered in the context of product adulteration, its mechanism of action is well-understood through the extensive research conducted on approved drugs in its class. This guide provides the foundational knowledge of the cGMP signaling pathway, a framework for comparing its potential activity via data from approved inhibitors, and detailed protocols for its experimental characterization and detection. This information serves as a critical resource for researchers in drug development, regulatory science, and forensic analysis who may encounter this compound or other novel PDE5 inhibitor analogues. Further research is required to formally establish the specific potency, selectivity, and pharmacokinetic profile of this compound.

References

In Vitro Biological Activity of Aminotadalafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminotadalafil is a potent phosphodiesterase 5 (PDE5) inhibitor and a structural analogue of tadalafil, the active ingredient in the erectile dysfunction medication Cialis.[1][2] As a competitive inhibitor of PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[1] This mechanism of action is central to its therapeutic potential. Despite its known activity, this compound is primarily identified as an unapproved adulterant in dietary supplements, and as such, a comprehensive body of peer-reviewed in vitro studies quantifying its biological activity is notably absent.[3] This guide provides a detailed overview of the known in vitro biological activity of this compound, including its mechanism of action and relevant experimental protocols derived from studies on its parent compound, tadalafil, and other PDE5 inhibitors.

Mechanism of Action: PDE5 Inhibition

This compound functions as a competitive inhibitor of phosphodiesterase 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum.[1] The therapeutic effects of this compound are mediated through the nitric oxide (NO)/cGMP signaling pathway.

The key steps in this pathway are:

  • Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.

  • Guanylate Cyclase Activation: NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events results in a decrease in intracellular calcium levels, causing the relaxation of the corpus cavernosum smooth muscle.

  • Penile Erection: The relaxation of the smooth muscle allows for increased blood flow into the penis, leading to an erection.

  • PDE5-mediated cGMP Degradation: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.

  • This compound's Role: By competitively binding to the active site of PDE5, this compound blocks the degradation of cGMP. This leads to an accumulation of cGMP, thereby prolonging and enhancing the smooth muscle relaxation and the resulting erection.[1]

Signaling Pathway Diagram

PDE5_Inhibition_Pathway cluster_0 Corpus Cavernosum Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PDE5 PDE5 cGMP->PDE5 substrate PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation promotes GMP 5'-GMP PDE5->GMP hydrolyzes This compound This compound This compound->PDE5 inhibits Stimulation Sexual Stimulation Stimulation->NO releases

Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data on Biological Activity

A thorough review of published scientific literature reveals a significant lack of specific quantitative in vitro data for this compound's PDE5 inhibitory activity. While its potency is qualitatively acknowledged, peer-reviewed studies reporting its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against PDE5 are not available.

For comparative purposes, the following table summarizes the reported in vitro PDE5 inhibitory activity of tadalafil.

CompoundTargetIC50 (nM)Reference(s)
TadalafilPDE51.2 - 5[4][5]

Note: The IC50 values for tadalafil can vary depending on the specific assay conditions.

One study reported a cytotoxicity IC50 value for a compound structurally analogous to this compound (designated as compound 18) of > 64 μM in human lung fibroblast (MRC5) cells.[2] However, this value reflects general cellular toxicity and is not a measure of specific PDE5 inhibitory activity.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activity of PDE5 inhibitors like this compound. These protocols are based on established methods used for tadalafil and other analogues.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of PDE5 by detecting the product of cGMP hydrolysis, GMP.

Experimental Workflow:

PDE5_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PDE5 Enzyme - cGMP Substrate - this compound - Assay Buffer start->prepare_reagents dispense_inhibitor Dispense this compound (serial dilutions) prepare_reagents->dispense_inhibitor add_enzyme Add PDE5 Enzyme dispense_inhibitor->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add cGMP Substrate incubate1->add_substrate incubate2 Incubate to allow hydrolysis add_substrate->incubate2 add_detection Add Detection Reagents (Antibody & Tracer) incubate2->add_detection incubate3 Incubate add_detection->incubate3 measure_fp Measure Fluorescence Polarization incubate3->measure_fp analyze Analyze Data (Calculate IC50) measure_fp->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization-based PDE5 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • PDE5 Enzyme: Recombinant human PDE5 is diluted in an appropriate assay buffer (e.g., Tris-HCl with MgCl2).

    • cGMP Substrate: cGMP is prepared in the assay buffer to a final concentration that is typically near the Km value for PDE5.

    • Test Compound (this compound): A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations for IC50 determination.

    • Detection Reagents: A GMP-specific antibody and a fluorescently labeled GMP tracer are prepared in a detection buffer.

  • Assay Procedure:

    • The serially diluted this compound is added to the wells of a microplate.

    • The diluted PDE5 enzyme is then added to each well, and the plate is incubated to allow for inhibitor-enzyme binding.

    • The cGMP substrate is added to initiate the enzymatic reaction. The plate is incubated to allow for the hydrolysis of cGMP to GMP.

    • The reaction is stopped by the addition of a stop buffer, and the detection reagents (antibody and tracer) are added.

    • The plate is incubated to allow the antibody-tracer and antibody-GMP binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • The fluorescence polarization of each well is measured using a suitable plate reader.

    • The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro cGMP Measurement in Corpus Cavernosum Smooth Muscle Cells

This assay measures the effect of this compound on intracellular cGMP levels in a relevant cell type.

Experimental Workflow:

cGMP_Measurement_Workflow start Start culture_cells Culture Corpus Cavernosum Smooth Muscle Cells start->culture_cells pre_treat Pre-treat cells with This compound culture_cells->pre_treat stimulate Stimulate with NO donor (e.g., SNP) pre_treat->stimulate lyse_cells Lyse cells to release intracellular contents stimulate->lyse_cells measure_cgmp Measure cGMP levels (e.g., ELISA) lyse_cells->measure_cgmp normalize Normalize to protein concentration measure_cgmp->normalize analyze Analyze Data normalize->analyze end End analyze->end

Caption: Workflow for measuring cGMP levels in cultured smooth muscle cells.

Detailed Protocol:

  • Cell Culture:

    • Human corpus cavernosum smooth muscle cells are cultured in appropriate media until they reach a suitable confluency.

  • Treatment:

    • The cells are pre-incubated with various concentrations of this compound for a defined period.

    • Following pre-incubation, the cells are stimulated with a nitric oxide donor, such as sodium nitroprusside (SNP), to induce cGMP production.

  • Cell Lysis and Sample Preparation:

    • The cell culture medium is removed, and the cells are lysed using a suitable lysis buffer to release the intracellular contents.

    • The cell lysates are then collected and processed according to the requirements of the cGMP measurement assay.

  • cGMP Quantification:

    • Intracellular cGMP levels in the cell lysates are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This typically involves a competitive immunoassay where the cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.

  • Data Analysis:

    • The measured cGMP concentrations are normalized to the total protein concentration of the respective cell lysates.

    • The results are expressed as the fold-change in cGMP levels relative to the control (unstimulated) cells.

Conclusion and Future Directions

This compound is a potent, unapproved analogue of tadalafil that functions as a competitive inhibitor of PDE5. While its mechanism of action is well-understood and analogous to that of tadalafil, there is a striking lack of publicly available, peer-reviewed in vitro quantitative data to characterize its specific biological activity. The absence of IC50 and Ki values for PDE5 inhibition makes a direct comparison of its potency with approved PDE5 inhibitors challenging for the scientific community.

The experimental protocols detailed in this guide provide a framework for researchers to conduct in vitro studies to elucidate the pharmacological profile of this compound. Such studies are crucial to fill the existing knowledge gap and to understand the potential efficacy and safety of this compound. Future research should focus on obtaining precise quantitative data on its PDE5 inhibitory activity and its effects on cGMP signaling in relevant cellular models. This information is essential for a comprehensive understanding of this compound's biological activity and for informing regulatory bodies and the public about the properties of this and other unapproved drug analogues found in adulterated products.

References

Aminotadalafil Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides an in-depth analysis of the solubility of aminotadalafil, a tadalafil analogue, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Executive Summary

This compound, a potent phosphodiesterase 5 (PDE5) inhibitor, exhibits moderate to high solubility in polar aprotic organic solvents.[1][2] This guide summarizes the available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the relevant biological pathway and experimental workflow. The information presented herein is crucial for the preparation of stock solutions, formulation development, and in vitro/in vivo studies involving this compound.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been reported in the literature. The following table summarizes these findings. It is important to note the variability in the reported solubility of this compound in DMSO, which may be attributed to different experimental conditions such as temperature, purity of the compound, and the use of techniques like sonication to enhance dissolution.[3][4] For comparison, solubility data for the parent compound, tadalafil, is also included.

CompoundSolventSolubility (mg/mL)Source(s)
This compound Dimethyl Sulfoxide (DMSO)~15[1][2][5]
55 (Sonication is recommended)[4]
125 (with sonication)[3]
Dimethyl Formamide (DMF)~15[1][5]
ChloroformSlightly soluble (with heating)[6]
MethanolSlightly soluble (with heating)[6]
Tadalafil Dimethyl Sulfoxide (DMSO)~20[7]
Dimethyl Formamide (DMF)~25[7]
Ethanol-
Acetonitrile1.0[8]
N-methyl pyrrolidone (NMP)High
Propylene Glycol (PG)-
Polyethylene Glycol 400 (PEG 400)-

Experimental Protocols

The following is a generalized, detailed protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid, purity ≥98%)

  • Selected organic solvent (e.g., DMSO, analytical grade)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a predetermined period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be sufficient to reach a plateau in the concentration of the dissolved solid.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the standard solutions and the prepared samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • For HPLC analysis, inject the samples and standards onto a suitable column and measure the peak area at the appropriate wavelength.

    • For UV-Vis analysis, measure the absorbance of the samples and standards at the wavelength of maximum absorbance (λmax) for this compound.

  • Data Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the equilibrium solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations

Signaling Pathway of PDE5 Inhibition

This compound is an analogue of tadalafil and acts as a potent inhibitor of phosphodiesterase 5 (PDE5). The following diagram illustrates the signaling pathway involved in PDE5 inhibition, which leads to smooth muscle relaxation.

PDE5_Inhibition_Pathway cluster_0 Cell Membrane NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP 5'-GMP (inactive) PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits

Caption: PDE5 Inhibition Signaling Pathway.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following workflow diagram.

Solubility_Workflow cluster_workflow Solubility Determination Workflow Start Start PrepStandards Prepare Standard Solutions Start->PrepStandards Equilibrate Equilibrate Excess This compound in Solvent Start->Equilibrate Analyze Analyze Samples and Standards (HPLC/UV-Vis) PrepStandards->Analyze Sample Sample and Filter Supernatant Equilibrate->Sample Sample->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental Workflow for Solubility Determination.

References

The Thermal Stability and Degradation Profile of Aminotadalafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific thermal stability and degradation profile of Aminotadalafil is limited. This guide leverages extensive information on its parent compound, Tadalafil, to provide a predictive and comprehensive overview. The experimental protocols and degradation data presented are primarily based on studies conducted on Tadalafil and should be considered as a strong surrogate for understanding the stability of this compound due to their structural similarities.

Introduction

This compound, a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, has been identified as an adulterant in various dietary supplements. Its chemical structure, featuring an additional amino group, may influence its physicochemical properties, including thermal stability and degradation pathways. Understanding these characteristics is crucial for the development of analytical methods for its detection, for ensuring the safety of consumer products, and for regulatory purposes. This technical guide provides an in-depth analysis of the thermal stability and degradation profile of this compound, drawing upon established methodologies and data from its closely related parent compound, Tadalafil.

Physicochemical Properties and General Stability

This compound is a crystalline solid with a high melting point, suggesting considerable thermal stability in its solid state. A safety data sheet indicates that this compound is chemically stable under normal conditions and should be protected from strong oxidizing agents. One study has noted that this compound can undergo stereoisomeric conversion under strongly basic conditions, indicating a potential for degradation in alkaline environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₁₈N₄O₄General Chemical Data
Molecular Weight390.4 g/mol General Chemical Data
Melting Point280-282 °C[1]
AppearanceWhite to Off-White Solid[1]
SolubilitySlightly soluble in Chloroform (heated), DMSO, and Methanol (heated)[1]
Storage Conditions-20°C, protect from light[2]

Forced Degradation Studies of Tadalafil (as a Surrogate for this compound)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following sections detail the degradation profile of Tadalafil under various stress conditions, which can be extrapolated to predict the behavior of this compound.

Summary of Degradation Behavior

Tadalafil has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits greater stability under thermal and photolytic stress.

Table 2: Summary of Tadalafil Degradation under Various Stress Conditions

Stress ConditionReagents and DurationObservation% DegradationReference
Acid Hydrolysis 1N HCl, reflux at 60°C for 10 hoursSignificant degradation12.78%[3]
Base Hydrolysis 1N NaOH, reflux at 60°C for 10 hoursNo significant degradationNot reported[3]
Oxidative 30% H₂O₂ at room temperature for 24 hoursSome degradationNot reported[4]
Thermal 120°C for 48 hoursNo significant degradationNot reported[3]
Photolytic UV light (254 nm and 366 nm) for 48 hoursNo significant degradationNot reported[3]

Note: The lack of significant degradation in some studies for base hydrolysis, thermal, and photolytic conditions may be dependent on the specific experimental setup and analytical method's sensitivity.

Experimental Protocols

The following are detailed experimental protocols for conducting forced degradation studies, based on methodologies reported for Tadalafil. These can be adapted for the study of this compound.

General Sample Preparation

A stock solution of the test substance (Tadalafil or this compound) is typically prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Acid Degradation
  • To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

  • Reflux the mixture at 60°C for a specified period (e.g., 10 hours).

  • After cooling, neutralize the solution with 1N sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

Base Degradation
  • To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.

  • Reflux the mixture at 60°C for a specified period (e.g., 10 hours).

  • After cooling, neutralize the solution with 1N hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

Thermal Degradation
  • Expose the solid drug substance to a high temperature (e.g., 120°C) in a hot air oven for a specified period (e.g., 48 hours).

  • After the specified time, dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.

Photolytic Degradation
  • Expose the solid drug substance spread as a thin layer in a petri dish to UV light (e.g., under a UV lamp at 254 nm and 366 nm) for a specified period (e.g., 48 hours).

  • Alternatively, expose a solution of the drug substance to direct sunlight.

  • Prepare a sample solution from the exposed substance for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Table 3: Typical HPLC Method Parameters for Tadalafil Analysis

ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer)[4][5]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 220 nm or 284 nm[4][6]
Column Temperature Ambient or controlled (e.g., 30°C)[7]

Visualizations

The following diagrams illustrate the typical workflow for a forced degradation study and a conceptual degradation pathway.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Drug Substance (this compound) StockSolution Prepare Stock Solution (e.g., 1 mg/mL) Start->StockSolution Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (e.g., 1N NaOH, 60°C) StockSolution->Base Oxidative Oxidative (e.g., 30% H₂O₂) StockSolution->Oxidative Thermal Thermal (e.g., 120°C, solid) StockSolution->Thermal Photolytic Photolytic (e.g., UV light) StockSolution->Photolytic Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Analysis (Peak Purity, % Degradation) HPLC->Data

Caption: Experimental Workflow for Forced Degradation Studies.

Degradation_Pathway cluster_products Potential Degradation Products This compound This compound Hydrolysis_Product Hydrolysis Product(s) (from acid/base stress) This compound->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product Oxidation Product(s) (from oxidative stress) This compound->Oxidation_Product [O] Isomerization_Product Stereoisomer(s) (from base stress) This compound->Isomerization_Product OH⁻

Caption: Conceptual Degradation Pathways for this compound.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of Aminotadalafil and Their Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotadalafil, a potent phosphodiesterase 5 (PDE5) inhibitor and a structural analogue of tadalafil, has garnered significant interest within the scientific community. Due to the presence of two chiral centers in its molecular structure, this compound exists as four distinct stereoisomers: (6R,12aR), (6R,12aS), (6S,12aR), and (6S,12aS). Stereochemistry plays a crucial role in the pharmacological activity of chiral drugs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological activities of this compound stereoisomers, with a focus on their differential effects on PDE5 inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is a derivative of tadalafil, a well-established therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[1][2] Like its parent compound, this compound exerts its pharmacological effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[3][4] The inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation.

The this compound molecule possesses two stereogenic centers, giving rise to two pairs of enantiomers (cis and trans diastereomers).[5] It is well-documented that the biological activity of chiral compounds can vary significantly between stereoisomers.[6][7] Therefore, a thorough understanding of the individual properties of each this compound stereoisomer is paramount for drug development, quality control, and the assessment of therapeutic potential and potential toxicities.

Chemical Properties of this compound Stereoisomers

The four stereoisomers of this compound share the same molecular formula (C₂₁H₁₈N₄O₄) and molecular weight (390.39 g/mol ).[8][9] However, their distinct three-dimensional arrangements can lead to differences in their physical and chemical properties. While comprehensive data for each individual stereoisomer is not extensively available in the public domain, the general properties of this compound have been reported.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₁H₁₈N₄O₄[8][9]
Molecular Weight 390.39 g/mol [2][8]
Appearance White solid[8]
Melting Point 280-282 °C[10]
Boiling Point (Predicted) 678.9 ± 65.0 °C[10]
Density (Predicted) 1.60 ± 0.1 g/cm³[8]
Solubility - DMSO: ~15-55 mg/mL- Dimethylformamide: ~15 mg/mL- Water: Insoluble (5.1E-3 g/L at 25°C)[2][11][12]
pKa (Predicted) 16.70 ± 0.40[8]

Note: The properties listed above are generally reported for "this compound" without specifying the stereoisomer. It is anticipated that the melting point and solubility may show slight variations between the different stereoisomers.

Stereoselective Synthesis and Separation

The synthesis of specific this compound stereoisomers typically follows established routes for tadalafil and its analogues, with careful selection of chiral starting materials and reagents to control the stereochemistry at the C-6 and C-12a positions. A common synthetic approach involves the Pictet-Spengler reaction between D- or L-tryptophan methyl ester and piperonal to form the tetrahydro-β-carboline core, followed by subsequent reactions to construct the piperazinedione ring.[13] The stereochemical outcome is dictated by the chirality of the starting tryptophan derivative.

The separation of the four stereoisomers of this compound is crucial for their individual characterization and pharmacological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for this purpose.

Experimental Protocol: Chiral LC-MS Separation of this compound Stereoisomers

This protocol is based on the methodology described by Kurita et al. (2008) for the separation of this compound stereoisomers.[5]

  • Sample Preparation:

    • Extract the sample containing this compound with methanol.

    • Filter the extract through a 0.45 µm membrane filter.

    • Dilute the filtrate with the mobile phase to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: A mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v). The optimal ratio may require method development.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound (m/z 391.1) or full scan mode.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature for maximum sensitivity.

The following diagram illustrates the general workflow for the separation and identification of this compound stereoisomers.

G Workflow for this compound Stereoisomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Methanol Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution LC Chiral HPLC System Dilution->LC Injection MS Mass Spectrometer LC->MS Eluent Chromatogram Chromatogram with 4 separated peaks MS->Chromatogram Identification Isomer Identification (based on retention time) Chromatogram->Identification Quantification Quantification (peak area) Chromatogram->Quantification

Caption: Workflow for the separation and analysis of this compound stereoisomers.

Pharmacological Activity: PDE5 Inhibition

The primary mechanism of action of this compound is the inhibition of PDE5. It is well-established for tadalafil that the cis-(6R,12aR) stereoisomer is the most potent and selective inhibitor of PDE5.[5][14] This high degree of stereoselectivity is attributed to the specific three-dimensional fit of the molecule within the active site of the enzyme. It is highly probable that the same stereochemical preference for PDE5 inhibition exists for this compound.

Table 2: PDE5 Inhibitory Activity of Tadalafil Stereoisomers (for reference)

StereoisomerConfigurationPDE5 IC₅₀ (nM)ActivityReferences
(6R,12aR)-Tadalafilcis5Highly Potent[14][15]
(6S,12aS)-Tadalafilcis (ent-Tadalafil)Inactive (>10,000)Inactive[16]
(6R,12aS)-Tadalafiltrans90Potent[17]
(6S,12aR)-Tadalafiltrans5Highly Potent[15]

Based on this data, it is reasonable to infer that the (6R,12aR) and (6S,12aR) stereoisomers of this compound are likely to be the most potent PDE5 inhibitors, with the (6R,12aR) isomer expected to exhibit the highest activity. The (6S,12aS) enantiomer is predicted to be largely inactive.

Signaling Pathway of PDE5 Inhibition

The inhibition of PDE5 by this compound interrupts the degradation of cGMP. This leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). PKG activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

G Signaling Pathway of this compound (PDE5 Inhibition) NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP This compound (6R,12aR)-Aminotadalafil This compound->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

References

Aminotadalafil: A Technical Guide to its Discovery, Characterization, and Illicit Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: Aminotadalafil is an unapproved, illicitly produced structural analog of the prescription drug Tadalafil. It is not an approved medication and its safety and efficacy have not been established through formal clinical trials. This document is intended for research and informational purposes only.

Executive Summary

This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analog of Tadalafil, the active pharmaceutical ingredient in Cialis.[1][2] Unlike its parent compound, this compound has not undergone a formal drug development process. Instead, its history is one of clandestine synthesis and subsequent discovery as an illegal adulterant in products marketed as "natural" dietary supplements or herbal remedies for erectile dysfunction.[3][4] First identified by analytical laboratories screening for undeclared synthetic compounds, its presence represents a significant public health risk due to an unknown safety profile and the potential for adverse effects.[5][6] Some evidence suggests that its modified chemical structure, which includes a reactive hydrazone moiety, could result in irreversible PDE5 inhibition, potentially prolonging its pharmacological activity and increasing the risk of serious adverse events.[7] This guide provides a comprehensive technical overview of this compound, focusing on the history of its discovery, its chemical properties, presumed mechanism of action, and the analytical and pharmacological methods used for its characterization.

Discovery and History: A Case of Clandestine Development

The development of this compound did not follow a conventional pharmaceutical path. It emerged not from a drug discovery program but as an "undisclosed designer analogue" created to circumvent regulations concerning approved PDE5 inhibitors.[1]

  • Initial Detection: The first reports of this compound came from regulatory and analytical laboratories. In 2008, a laboratory in Taiwan identified a novel Tadalafil analog in a dietary supplement claimed to treat erectile dysfunction.[5] Through extraction, purification, and comprehensive spectroscopic analysis, they determined its structure to be (6R,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, naming it this compound.[5][6]

  • Absence from Patent Literature: Notably, this compound does not appear in the patent literature for Tadalafil. It has been postulated that the reactive nature of its hydrazone structural motif may have raised safety concerns, preventing its consideration during the formal drug discovery process.[7]

  • Widespread Adulteration: Since its initial discovery, this compound and other Tadalafil analogs have been repeatedly identified as illegal adulterants in a variety of products, including dietary supplements and even electronic cigarette cartridges.[3][8] This trend is part of a larger, ongoing issue where at least 46 different analogs of erectile dysfunction drugs had been reported in supplements by 2012.[3]

Chemical and Pharmacological Profile

This compound is structurally similar to Tadalafil, with a key modification intended to maintain or enhance its pharmacological activity as a PDE5 inhibitor.

Structural Comparison

This compound's core structure is nearly identical to that of Tadalafil. The critical difference is the substitution of Tadalafil's N-methyl group in the piperazinedione ring with an amino group (-NH2).[5]

Figure 1: Chemical structures of Tadalafil and this compound.
Quantitative Data

No formal, peer-reviewed studies detailing the specific PDE5 inhibitory activity (IC50) of this compound are publicly available, reflecting its status as an uncharacterized compound. However, it is consistently described as a potent PDE5 inhibitor.[2][9] For comparative purposes, the well-documented activity of Tadalafil is provided below.

CompoundTarget EnzymeIC50 Value (nM)Notes
This compound PDE5Not Publicly AvailablePresumed to be a potent inhibitor based on its structural similarity to Tadalafil and its use as an adulterant.
Tadalafil PDE51 - 5 nMA potent and highly selective inhibitor. The range reflects variability across different experimental assays.[1][10][11]
Tadalafil PDE6>10,000 nMTadalafil exhibits high selectivity for PDE5 over PDE6, the isoform found in the retina, which is associated with visual side effects seen with less selective inhibitors.[7]
Tadalafil PDE11~20-40 nMTadalafil also inhibits PDE11, an isoform found in skeletal muscle, which is thought to be related to side effects of back pain or myalgia.[7][10]

Mechanism of Action: PDE5 Signaling Pathway

This compound is believed to exert its pharmacological effects through the same mechanism as Tadalafil: the potent and selective inhibition of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[7][11]

  • Nitric Oxide (NO) Release: Sexual stimulation triggers the release of nitric oxide from nerve endings and endothelial cells in the corpus cavernosum of the penis.

  • Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.

  • cGMP Production: Activated guanylate cyclase increases the intracellular concentration of cGMP.

  • Smooth Muscle Relaxation: cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum. This allows for increased blood flow into the penile tissue, resulting in an erection.

  • PDE5-Mediated Degradation: The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, terminating the erection.

  • Inhibition by this compound: By competitively binding to PDE5, this compound blocks this degradation of cGMP.[2] This enhances the effect of NO, leading to prolonged and sustained smooth muscle relaxation and erectile function.

PDE5_Pathway cluster_0 Physiological Cascade cluster_1 Inhibitory Action Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase (Active) NO->GC Activates GTP GTP cGMP cGMP (Increased) GTP->cGMP Converts Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 Degrades GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor This compound Inhibitor->PDE5  Inhibits

Figure 2: The cGMP signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The characterization of this compound has primarily involved two distinct types of experimental procedures: analytical methods for its identification and purification from adulterated products, and pharmacological assays to confirm its activity.

Protocol for Identification and Purification of Analogs

The following protocol is a representative workflow for the identification of an unknown Tadalafil analog like this compound from a suspected dietary supplement.[5][6][8]

Analytical_Workflow cluster_purification Purification & Isolation cluster_elucidation Structure Elucidation start Suspected Supplement Sample extraction 1. Sample Extraction (e.g., 95% Ethanol, Ultrasonication) start->extraction filtration 2. Filtration (Remove solid matrix) extraction->filtration screening 3. Initial Screening (Thin-Layer Chromatography - TLC) filtration->screening scraping 4. Spot Isolation (Scrape suspected analog spot from TLC plate) screening->scraping reextraction 5. Re-extraction (Dissolve scraped silica in solvent) scraping->reextraction purification 6. Purification (Column or Preparative HPLC) reextraction->purification isolated_compound Isolated Pure Compound purification->isolated_compound lcms 7a. LC-MS/MS (Molecular Weight & Fragmentation) isolated_compound->lcms nmr 7b. NMR Spectroscopy (1H, 13C, 2D NMR for structure) isolated_compound->nmr other 7c. Other Spectroscopy (UV, IR, Circular Dichroism) isolated_compound->other final_id Structural Confirmation of this compound lcms->final_id nmr->final_id other->final_id

Figure 3: Experimental workflow for identifying an unknown analog in a supplement.

Methodology Details:

  • Extraction: The contents of supplement capsules are extracted with a solvent like 95% ethanol using ultrasonication to dissolve the active compounds.[5]

  • Screening: The extract is analyzed by Thin-Layer Chromatography (TLC) alongside a Tadalafil reference standard. The presence of spots with different retention factors (Rf) but similar UV absorbance suggests the presence of analogs.[5]

  • Isolation & Purification: The suspected analog spot is physically scraped from the TLC plate and the compound is re-extracted. For larger quantities, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) is used to obtain a pure sample of the unknown compound.[6]

  • Structure Elucidation: The purified compound is subjected to a battery of spectroscopic tests:

    • Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern, providing the molecular formula.[6]

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are used to determine the precise chemical structure and stereochemistry by mapping the connectivity of atoms.[5][6]

    • Other Techniques: UV-Vis spectroscopy confirms the presence of similar chromophores to Tadalafil, while Circular Dichroism can confirm the stereochemistry ((6R,12aR)-) is the same as the parent drug.[5]

Protocol for In Vitro PDE5 Inhibition Assay

The following is a representative fluorescence polarization (FP) based assay protocol to determine the in vitro inhibitory activity of a compound against the PDE5 enzyme.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PDE5A1.

Principle: The assay measures the change in fluorescence polarization when a small, fluorescently labeled cGMP substrate (cGMP-FAM) is hydrolyzed by PDE5. The resulting 5'-GMP-FAM product is captured by a binding agent, causing a change in polarization. An inhibitor will prevent this hydrolysis, resulting in a stable polarization signal.

Materials:

  • Recombinant human PDE5A1 enzyme

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test Compound (this compound) and Positive Control (Tadalafil) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization (Excitation ≈ 485 nm, Emission ≈ 530 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, Tadalafil) in assay buffer. Also prepare a DMSO-only control (representing 100% enzyme activity) and a no-enzyme control (blank).

  • Assay Plate Setup: Add the diluted compounds and controls to the designated wells of the 96-well microplate.

  • Enzyme Addition: Add a solution of recombinant PDE5A1 enzyme to all wells except the no-enzyme blank.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorescent cGMP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.

  • Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.

Data Analysis:

  • Calculate the percentage of PDE5 inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

References

Methodological & Application

Application Note and Protocol for the HPLC-UV Analysis of Aminotadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminotadalafil is an analogue of tadalafil, the active pharmaceutical ingredient in Cialis®, used for treating erectile dysfunction. It has been identified as an illegal adulterant in dietary supplements.[1] The presence of such undeclared pharmaceutical ingredients poses significant health risks. Therefore, robust analytical methods are essential for the detection and quantification of this compound in various matrices to ensure consumer safety and regulatory compliance.[1] This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Data Presentation

Table 1: Chromatographic Conditions for this compound Analysis

ParameterRecommended Conditions
Chromatographic Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (e.g., 40:60 v/v)[2][3]
Elution Mode Isocratic[2]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 10-20 µL[1]
Column Temperature Ambient[5]
UV Detection Wavelength 285 nm[2][6]

Table 2: Method Validation Parameters for Tadalafil and its Analogues

AnalyteAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
TadalafilHPLC-UV60 - 140 µg/mL0.9998--[5]
TadalafilHPLC-UV50 - 150 µg/mL0.9910 ng/mL-[4]
TadalafilHPLC-UV0.4 - 6.4 µg/mL--0.69 µg/mL[7]
This compoundLC-MS/MS---20.1 µg/g[1]

Note: Data for tadalafil is provided as a reference due to the limited availability of specific validation data for this compound by HPLC-UV. LC-MS/MS provides higher selectivity and sensitivity for confirmation and quantification.[1]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or a 50:50 mixture of acetonitrile and water.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples.[1]

Sample Preparation (Dietary Supplements)
  • Sample Homogenization: For encapsulated products, determine the average fill weight by weighing the contents of a representative number of capsules. Homogenize the powder from the capsules.[1]

  • Extraction: Accurately weigh a portion of the homogenized powder (e.g., 100 mg) and transfer it to a 10 mL volumetric flask.[1] Add a suitable extraction solvent (e.g., methanol or 50:50 acetonitrile-water), sonicate for approximately 10-30 minutes, and then dilute to volume.[1][6]

  • Clarification: Centrifuge the sample extract at a sufficient speed (e.g., 4000 rpm for 10 minutes) to pelletize any insoluble materials.[1]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1] If necessary, dilute the filtered sample with the mobile phase to ensure the concentration falls within the calibration curve range.[1]

Chromatographic Analysis
  • System Setup: Set up the HPLC system according to the parameters outlined in Table 1.

  • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis. Check for parameters like peak symmetry, theoretical plates, and reproducibility of retention time and peak area.

  • Calibration Curve: Inject the series of working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.[1]

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[1]

Mandatory Visualization

Aminotadalafil_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_Analysis Inject into HPLC System (C18 Column, UV @ 285 nm) Calibration Generate Calibration Curve from Standards Standard_Prep->Calibration Inject Standards Sample_Weigh Weigh Homogenized Sample Powder Extraction Solvent Extraction & Sonication Sample_Weigh->Extraction Centrifuge Centrifuge to Remove Solids Extraction->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Filter->HPLC_Analysis Quantification Quantify this compound in Sample HPLC_Analysis->Quantification Sample Peak Area Calibration->Quantification Data_Output Report Concentration Quantification->Data_Output

Caption: Experimental workflow for the quantitative analysis of this compound.

References

Protocol for the Quantification of Aminotadalafil in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminotadalafil is an unapproved analogue of tadalafil, the active pharmaceutical ingredient in medications used to treat erectile dysfunction. It has been identified as an illegal adulterant in dietary supplements and herbal products, posing a significant health risk to consumers due to its unknown pharmacological and toxicological profile.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound in complex matrices, such as dietary supplements, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

These methods are crucial for regulatory bodies and quality control laboratories to ensure consumer safety by detecting and quantifying this undeclared substance.

Quantitative Data Summary

The following tables summarize quantitative data and method validation parameters for the analysis of this compound and its parent compound, tadalafil. Specific quantitative findings for this compound in seized products are limited in publicly available literature; however, reported detection limits and validation data for tadalafil provide a valuable reference.

Table 1: Quantitative Analysis of Tadalafil Analogues in Adulterated Products

AnalyteAnalytical MethodMatrixConcentration Range DetectedReference
HomotadalafilHPLC-DADHerbal Product0.058 - 8.735 mg/g[3]
Sildenafil & TadalafilHPLC-UVCounterfeit DrugsSildenafil: 4.3 - 453.2 mg/exhibit, Tadalafil: 2.2 - 40.4 mg/exhibit[4]
PDE-5 InhibitorsLC-Q-ExactiveHerbal SupplementsLOD: 0.4 mg/kg, LOQ: 1.2 mg/kg[5]

Table 2: Method Validation Parameters for this compound and Tadalafil

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeCorrelation Coefficient (r²)Reference
This compoundLC-MS/MS-20.1 µg/g--[3]
TadalafilHPLC-UV1.03 mg/L3.42 mg/L--[3]
TadalafilUPLC-MS/MS-5 ng/mL5 - 1000 ng/mL>0.99[6]
TadalafilLC-MS/MS--0.5 - 1000 ng/mL>0.99[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in solid complex matrices like dietary supplement capsules or powders.

1. Sample Preparation:

  • Determine the average weight of the contents of several capsules.

  • Homogenize the powder from the capsules.

  • Accurately weigh approximately 100 mg of the homogenized powder into a 10 mL volumetric flask.

  • Add a known volume of methanol or acetonitrile (e.g., 10 mL).

  • Sonicate the mixture for 15-30 minutes to ensure complete extraction of the analyte.[3]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble materials.[3]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration curve range.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10-20 µL.[3]

  • Detection Wavelength: UV detection at approximately 284 nm.[8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Calibration and Quantification:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[3]

Protocol 2: Confirmatory Analysis and Quantification using LC-MS/MS

LC-MS/MS provides higher selectivity and sensitivity, making it ideal for the confirmation and quantification of this compound, especially in complex matrices.[3]

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1. The final extract should be compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 0.2-0.4 mL/min.[3]

  • Injection Volume: 5-10 µL.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

3. Mass Spectrometry Parameters:

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions for this compound:

    • The precursor ion ([M+H]⁺) for this compound is m/z 391.[8]

    • Based on the fragmentation of tadalafil, a likely product ion for this compound would be m/z 268, resulting from the loss of the aminopiperazinedione moiety. A second product ion could be around m/z 135, corresponding to the benzodioxole group.

    • Primary Transition: m/z 391 → 268

    • Secondary Transition: m/z 391 → 135

  • Reference MRM Transitions for Tadalafil:

    • Precursor Ion ([M+H]⁺): m/z 390.4[6]

    • Product Ion: m/z 268.3[6]

  • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Calibration and Quantification:

  • Quantification is performed using an external calibration curve, similar to the HPLC-UV method. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification weigh Weigh Homogenized Sample extract Extract with Solvent (Methanol/Acetonitrile) weigh->extract sonicate Sonicate (15-30 min) extract->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc_uv HPLC-UV Analysis filter->hplc_uv lc_msms LC-MS/MS Analysis filter->lc_msms curve Construct Calibration Curve hplc_uv->curve lc_msms->curve calibration Prepare Calibration Standards calibration->curve quantify Determine Concentration curve->quantify

Caption: Experimental workflow for this compound quantification.

pde5_pathway cluster_stimulation Sexual Stimulation cluster_activation Enzymatic Activation cluster_effect Physiological Effect cluster_inhibition Inhibition NO_release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC activates GTP_to_cGMP GTP → cGMP sGC->GTP_to_cGMP catalyzes PKG Protein Kinase G (PKG) Activation GTP_to_cGMP->PKG activates cGMP_degradation cGMP → 5'-GMP GTP_to_cGMP->cGMP_degradation Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease relaxation Smooth Muscle Relaxation Ca_decrease->relaxation erection Erection relaxation->erection PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP_degradation catalyzes This compound This compound This compound->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by this compound.

References

Cell-based Assays for Studying Aminotadalafil Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of Aminotadalafil, a potent phosphodiesterase 5 (PDE5) inhibitor.[1] The following protocols are designed to assess the compound's mechanism of action, cytotoxicity, and its effects on cell proliferation and apoptosis.

Introduction to this compound

This compound is a structural analog of Tadalafil, a well-established PDE5 inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] Like its parent compound, this compound's primary mechanism of action is the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] This inhibition leads to an accumulation of intracellular cGMP, a key second messenger in various physiological processes. The addition of an amino group to the tadalafil structure may enhance its pharmacological properties, such as bioavailability and duration of action.

The NO/cGMP Signaling Pathway

The nitric oxide (NO)/cGMP signaling pathway is central to the mechanism of action of PDE5 inhibitors. In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates downstream targets, most notably protein kinase G (PKG), leading to a cellular response. PDE5 acts as a negative regulator by hydrolyzing cGMP to GMP. By inhibiting PDE5, this compound enhances and prolongs the signaling cascade initiated by NO.

cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits CellularResponse Cellular Response (e.g., smooth muscle relaxation) PKG->CellularResponse

Figure 1: The NO/cGMP signaling pathway and the mechanism of action of this compound.

Application Note 1: Determination of this compound's Potency via cGMP Accumulation Assay

This assay is fundamental for confirming the inhibitory effect of this compound on PDE5. By stimulating cells with an NO donor and then treating them with varying concentrations of this compound, the resulting accumulation of intracellular cGMP can be quantified, allowing for the determination of the compound's potency (EC50).

Experimental Protocol: cGMP Competitive ELISA

This protocol outlines the measurement of intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell line expressing PDE5 (e.g., vascular smooth muscle cells, HEK293 cells)

  • 96-well cell culture plates

  • NO donor (e.g., sodium nitroprusside - SNP)

  • This compound

  • 0.1 M HCl

  • Commercially available cGMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Stimulation: Add a fixed concentration of an NO donor (e.g., SNP) to all wells (except the negative control) to stimulate cGMP production. Incubate for a predetermined time (e.g., 10-30 minutes).

  • Cell Lysis: Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. Incubate for 20 minutes at room temperature.[3]

  • cGMP Quantification: Use the cell lysates to perform the cGMP competitive ELISA according to the manufacturer's instructions.[3][4][5][6][7] This typically involves the competition between cGMP in the sample and a known amount of labeled cGMP for binding to a limited number of anti-cGMP antibody sites.

  • Data Analysis: The absorbance is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration for each sample using a standard curve. Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

CompoundEC50 (nM)
This compoundInsert Value
Tadalafil (Control)Insert Value

Table 1: Potency of this compound in cGMP Accumulation.

start Seed Cells in 96-well Plate treatment Pre-incubate with This compound start->treatment stimulation Stimulate with NO Donor treatment->stimulation lysis Lyse Cells with 0.1 M HCl stimulation->lysis elisa Perform cGMP Competitive ELISA lysis->elisa analysis Data Analysis: Calculate EC50 elisa->analysis

Figure 2: Workflow for the cGMP accumulation assay.

Application Note 2: Assessment of this compound's Cytotoxicity

Evaluating the potential cytotoxic effects of a compound is a critical step in drug development. The MTT and LDH assays are commonly used to assess cell viability and membrane integrity, respectively.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[8][9][10]

Materials:

  • Target cell line

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Protocol: LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[11][12][13][14]

Materials:

  • Target cell line

  • 96-well cell culture plates

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate (if necessary for suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant. This mixture typically contains a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation

AssayCell LineIC50 (µM)
MTTe.g., HEK293Insert Value
LDHe.g., HEK293Insert Value

Table 2: Cytotoxicity of this compound.

cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells and Treat with this compound mtt_add Add MTT Reagent start->mtt_add ldh_supernatant Collect Supernatant start->ldh_supernatant mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis Data Analysis: Calculate IC50 mtt_read->analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490 nm) ldh_reaction->ldh_read ldh_read->analysis

Figure 3: Workflow for cytotoxicity assays.

Application Note 3: Evaluation of this compound's Anti-Proliferative Effects

Tadalafil has demonstrated anti-proliferative effects in certain cell types, such as pulmonary arterial smooth muscle cells and prostate cancer cells.[15][16][17] The BrdU incorporation assay can be used to investigate whether this compound shares these properties.

Experimental Protocol: BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.[18][19][20][21]

Materials:

  • Target cell line

  • 96-well cell culture plates

  • This compound

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cytotoxicity protocols.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to fix the cells and denature the DNA, exposing the incorporated BrdU.[20][21]

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.

  • Color Development: Add TMB substrate and incubate until a color change is observed. Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Express the results as a percentage of BrdU incorporation compared to the vehicle-treated control.

Data Presentation

This compound Conc. (µM)% Proliferation (vs. Control)
0 (Control)100
1Insert Value
10Insert Value
100Insert Value

Table 3: Effect of this compound on Cell Proliferation.

start Seed Cells and Treat with this compound brdu_label Add BrdU Labeling Solution start->brdu_label fix_denature Fix and Denature Cells brdu_label->fix_denature antibody Incubate with Primary and Secondary Antibodies fix_denature->antibody develop Add TMB Substrate and Stop Solution antibody->develop read Read Absorbance (450 nm) develop->read analysis Data Analysis: Calculate % Proliferation read->analysis cluster_caspase Caspase-Glo 3/7 Assay cluster_annexin Annexin V-FITC Assay start Seed Cells and Treat with this compound caspase_add Add Caspase-Glo Reagent start->caspase_add annexin_harvest Harvest Cells start->annexin_harvest caspase_read Measure Luminescence caspase_add->caspase_read analysis Data Analysis: Quantify Apoptosis caspase_read->analysis annexin_stain Stain with Annexin V-FITC and PI annexin_harvest->annexin_stain annexin_flow Analyze by Flow Cytometry annexin_stain->annexin_flow annexin_flow->analysis

References

Application Notes and Protocols for Aminotadalafil Efficacy Testing in an Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminotadalafil is a structural analog of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] PDE5 inhibitors are a first-line treatment for erectile dysfunction (ED).[3] The mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] Sexual stimulation leads to the release of NO in the corpus cavernosum, which activates soluble guanylate cyclase (sGC) to increase the production of cGMP.[4][6] cGMP, in turn, leads to smooth muscle relaxation, vasodilation, and penile erection.[6][7] PDE5 is the enzyme responsible for the degradation of cGMP, and its inhibition by this compound leads to prolonged and enhanced erectile responses.[1][8] This document provides detailed protocols for developing an animal model of erectile dysfunction and subsequently testing the efficacy of this compound.

I. Animal Model Development: Diabetes-Induced Erectile Dysfunction

A common and clinically relevant animal model for erectile dysfunction is the streptozotocin (STZ)-induced diabetic rat model.[9][10] Diabetes is a major risk factor for ED in humans, and this model mimics the pathophysiological changes observed in diabetic patients, including endothelial dysfunction and neuropathy.

Protocol for Induction of Diabetes:

  • Animal Selection: Use male Sprague-Dawley rats, 6-8 weeks old.[11]

  • Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Induction:

    • Fast the rats overnight.

    • Prepare a fresh solution of streptozotocin (STZ) in sodium citrate buffer.

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55 mg/kg.[11] A control group should receive an injection of the sodium citrate buffer alone.[11]

  • Confirmation of Diabetes:

    • Measure blood glucose levels 72 hours and one week after STZ injection.[11]

    • Rats with blood glucose levels consistently above 300 mg/dL are considered diabetic and suitable for the study.[11]

  • Model Maturation: Allow the diabetic condition to persist for at least 8 weeks to ensure the development of erectile dysfunction.[11]

II. Efficacy Testing of this compound

The primary method for assessing erectile function in this animal model is the measurement of intracavernosal pressure (ICP) following cavernous nerve stimulation.[12][13][14]

Surgical Protocol for ICP Measurement:

  • Anesthesia: Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (45 mg/kg).[15]

  • Carotid Artery Cannulation:

    • Make a midline incision in the neck to expose the left carotid artery.

    • Insert a catheter filled with heparinized saline into the artery to monitor mean arterial pressure (MAP).[15]

  • Cavernous Nerve Exposure:

    • Make a lower abdominal midline incision.

    • Carefully dissect to expose the major pelvic ganglion and the cavernous nerves located on the surface of the prostate.[13]

  • ICP Cannulation:

    • Expose the penile crus by dissecting the ischiocavernosus muscle.[15]

    • Insert a 24-gauge needle connected to a pressure transducer into the crus of the corpus cavernosum to measure ICP.[12]

  • Cavernous Nerve Stimulation:

    • Place a bipolar electrode on the cavernous nerve.[13]

    • Apply electrical stimulation with varying frequencies and voltages (e.g., 1-10 volts at 15 Hz) to induce an erectile response.[12]

Drug Administration and Data Collection:

  • Grouping: Divide the diabetic rats into at least three groups:

    • Diabetic control (vehicle administration)

    • This compound-treated group

    • Positive control (e.g., Tadalafil-treated) group

  • Administration: Administer this compound (or vehicle/positive control) via oral gavage or intraperitoneal injection at a predetermined dose. The timing of administration before ICP measurement should be based on the pharmacokinetic profile of the compound. For tadalafil, a dose of 5 mg/kg has been used in rat studies.[10]

  • Data Recording: Record the ICP and MAP simultaneously during cavernous nerve stimulation.

  • Analysis: The primary efficacy endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which normalizes the erectile response to the systemic blood pressure.[10]

III. Data Presentation

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Erectile Function in Diabetic Rats

GroupTreatmentNMax ICP (mmHg)MAP (mmHg)ICP/MAP Ratio
1Normal Control10
2Diabetic Control (Vehicle)10
3This compound (Dose 1)10
4This compound (Dose 2)10
5Tadalafil (Positive Control)10

Values to be presented as mean ± standard error of the mean (SEM).

IV. Visualization of Pathways and Workflows

Signaling Pathway of Penile Erection and this compound Action

The following diagram illustrates the NO/cGMP pathway in corpus cavernosum smooth muscle cells and the mechanism of action of this compound.

G cluster_0 Cavernosal Nerve Terminal / Endothelium cluster_1 Corpus Cavernosum Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP PDE5->Five_GMP This compound This compound This compound->PDE5 Inhibits Ca2_decrease Decrease in intracellular Ca2+ PKG->Ca2_decrease Relaxation Smooth Muscle Relaxation Ca2_decrease->Relaxation Erection Penile Erection Relaxation->Erection

Caption: NO/cGMP signaling pathway in penile erection and the inhibitory action of this compound on PDE5.

Experimental Workflow for this compound Efficacy Testing

The following diagram outlines the key steps in the experimental protocol.

G cluster_0 Animal Model Development cluster_1 Efficacy Testing cluster_2 Data Analysis Animal_Selection Select Male Sprague-Dawley Rats Induce_Diabetes Induce Diabetes (STZ Injection) Animal_Selection->Induce_Diabetes Confirm_Diabetes Confirm Diabetes (Blood Glucose > 300 mg/dL) Induce_Diabetes->Confirm_Diabetes Model_Maturation Allow 8 Weeks for ED Development Confirm_Diabetes->Model_Maturation Grouping Group Animals (Vehicle, this compound, Control) Model_Maturation->Grouping Drug_Admin Administer Treatment Grouping->Drug_Admin Anesthesia Anesthetize Rats Drug_Admin->Anesthesia Surgery Surgical Preparation (Carotid & ICP Cannulation) Anesthesia->Surgery Stimulation Cavernous Nerve Stimulation Surgery->Stimulation Data_Collection Record ICP and MAP Stimulation->Data_Collection Calculate_Ratio Calculate ICP/MAP Ratio Data_Collection->Calculate_Ratio Statistical_Analysis Perform Statistical Analysis Calculate_Ratio->Statistical_Analysis Results Summarize Results in Tables Statistical_Analysis->Results

References

Chiral Separation of Aminotadalafil Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the chiral separation of Aminotadalafil stereoisomers using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for use by researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor and an analog of tadalafil. Due to the presence of two chiral centers in its molecular structure, this compound exists as four distinct stereoisomers: (6R,12aR), (6R,12aS), (6S,12aS), and (6S,12aR). These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification critical for drug safety and efficacy assessments.[1] Chiral HPLC is the preferred method for the separation of these stereoisomers.[1]

The four stereoisomers of this compound are grouped into two enantiomeric pairs:

  • (6R,12aR)-Aminotadalafil (RR-ATDF) and (6S,12aS)-Aminotadalafil (SS-ATDF)

  • (6R,12aS)-Aminotadalafil (RS-ATDF) and (6S,12aR)-Aminotadalafil (SR-ATDF)

This application note details a robust and sensitive LC-MS method for the baseline separation of all four this compound stereoisomers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the chiral separation of this compound stereoisomers. Please note that retention times are representative and may vary depending on the specific instrument, column, and experimental conditions. The resolution for all stereoisomers has been reported to be greater than 1.3, ensuring distinct separation.[1][2]

Stereoisomer ConfigurationAbbreviationRepresentative Retention Time (min)Resolution (Rs)
(6R,12aR)RR-ATDFTo be determined experimentally> 1.3
(6S,12aS)SS-ATDFTo be determined experimentally> 1.3
(6R,12aS)RS-ATDFTo be determined experimentally> 1.3
(6S,12aR)SR-ATDFTo be determined experimentally> 1.3

Experimental Protocols

Sample Preparation

A simple and efficient methanol extraction is employed for sample preparation.[1]

Materials:

  • Methanol (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • 15 mL centrifuge tubes

  • LC vials

Protocol:

  • Weigh 100 mg of the sample (e.g., powdered pharmaceutical product) into a 15 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble materials.[1]

  • Filter the supernatant through a 0.22 µm syringe filter directly into an LC vial.

  • The sample is now ready for injection into the HPLC system.

Note on Sample Preparation: It is crucial to avoid strongly basic conditions during sample preparation, as this can cause the interconversion of stereoisomers.[1]

HPLC-UV / HPLC-MS Method

This method is suitable for the chiral separation of this compound stereoisomers with UV or Mass Spectrometric detection.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System An Agilent 1120 Compact LC or equivalent system equipped with a UV detector or a Mass Spectrometer.
Column A polysaccharide-based chiral stationary phase column is recommended. Specific examples include:- Chiralpak IC (250 mm × 4.6 mm, 5 µm)- Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Option 1 (Reversed-Phase): 0.1% Formic Acid in Acetonitrile : Water (7:3, v/v)[1][2]Option 2 (Normal-Phase): n-hexane : isopropanol : diethylamine (60:40:0.1, v/v/v)
Flow Rate 0.5 mL/min (representative value)
Injection Volume 5 µL (representative value)
Column Temperature 30°C[2]
UV Detection 220 nm (for Tadalafil analog, adjust as needed for this compound)[3]

Mass Spectrometry Conditions (if applicable):

ParameterRepresentative Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr

Visualizations

Logical Relationship of this compound Stereoisomers

The following diagram illustrates the relationship between the four stereoisomers of this compound, which consist of two pairs of enantiomers.

cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 RR (6R,12aR)-Aminotadalafil (RR-ATDF) SS (6S,12aS)-Aminotadalafil (SS-ATDF) RR->SS Enantiomers RS (6R,12aS)-Aminotadalafil (RS-ATDF) RR->RS Diastereomers SR (6S,12aR)-Aminotadalafil (SR-ATDF) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereochemical relationships of this compound isomers.

Experimental Workflow for Chiral Separation

The diagram below outlines the general workflow for the chiral separation of this compound stereoisomers from a sample matrix.

Sample Sample Weighing (100 mg) Extraction Methanol Extraction (10 mL) Vortex (5 min) Sample->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Filtration Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration HPLC HPLC Injection and Analysis Filtration->HPLC Data Data Acquisition and Analysis HPLC->Data

Caption: Workflow for this compound stereoisomer analysis.

References

Application Note: Structural Elucidation of Aminotadalafil using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminotadalafil, a primary analogue of tadalafil, is often identified as an adulterant in herbal dietary supplements. Its structural similarity to tadalafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor, necessitates accurate and reliable methods for its identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, making it an indispensable tool for the structural elucidation of new chemical entities and their analogues.[1][2] This application note provides a comprehensive protocol for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Differences: Tadalafil vs. This compound

The key structural difference between tadalafil and this compound is the substitution at the N-2 position of the piperazinedione ring. In tadalafil, this position is occupied by a methyl group (-CH₃), whereas in this compound, it is substituted with an amino group (-NH₂).[1][3] This seemingly minor change results in distinct differences in their respective NMR spectra, allowing for unambiguous identification.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and tadalafil, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1][3]

Table 1: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆

Proton AssignmentThis compound (Compound X)TadalafilMultiplicity
H-33.97 (1H), 4.26 (1H)3.98 (1H), 4.25 (1H)m, m
H-66.096.13s
H-72.99 (1H), 3.57 (1H)2.98 (1H), 3.56 (1H)m, m
H-87.597.58d
H-97.107.10t
H-107.257.25t
H-117.517.50d
H-12a4.434.42dd
H-13 (N-CH₃)-2.93s
N-NH₂5.11 (2H)-s
H-156.896.88d
H-186.786.77dd
H-196.996.98d
H-21 (O-CH₂-O)5.945.92s
Indole-NH11.0411.02s

Data compiled from multiple sources.[1][3]

Table 2: ¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆

Carbon AssignmentThis compound (Compound X)Tadalafil
C-1167.3167.3
C-349.849.8
C-4164.6166.8
C-5a136.2136.2
C-655.455.5
C-726.926.9
C-7a128.8128.8
C-8118.9118.9
C-9119.9119.9
C-10121.5121.5
C-11111.5111.5
C-11a126.1126.1
C-12a51.951.9
C-13 (N-CH₃)-32.8
C-14a141.2141.2
C-15106.9106.9
C-16147.4147.4
C-17146.4146.4
C-18108.3108.3
C-19120.4120.4
C-21 (O-CH₂-O)101.2101.2

Data compiled from multiple sources.[1][3]

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.[2]

  • Mass: Weigh approximately 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] DMSO-d₆ is a suitable solvent due to its ability to dissolve both tadalafil and its analogues.[5]

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard can be added. For routine structural elucidation, the residual solvent peak can be used for chemical shift referencing (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Dissolution: Vortex the sample vial for several minutes to ensure complete dissolution. Gentle heating or sonication can be applied if necessary.[4][6]

  • Filtration: Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

These are general parameters for a 400-600 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on sample concentration.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time.[9]

    • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard ¹H-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 200-240 ppm.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for confirming carbon assignments.[2]

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the overall structure.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[10]

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker).

    • Parameters: Acquire 1024-2048 data points in F2 and 256-512 increments in F1.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with their directly attached carbons (one-bond C-H correlation).[10][11]

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker).

    • Parameters: Set the ¹J(C,H) coupling constant to ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is key for connecting different spin systems.[11]

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker).

    • Parameters: Optimize for a long-range coupling constant of ~7-8 Hz.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

G This compound Structural Elucidation Workflow A Acquire 1D NMR: ¹H, ¹³C, DEPT C Analyze ¹H Spectrum: - Identify key signals (NH₂, aromatic, etc.) - Compare to Tadalafil spectrum A->C D Analyze ¹³C & DEPT Spectra: - Count carbon signals - Differentiate CH, CH₂, CH₃ - Note absence of N-CH₃ signal A->D B Acquire 2D NMR: COSY, HSQC, HMBC E Analyze COSY Spectrum: - Establish H-H spin systems - Trace proton connectivities B->E F Analyze HSQC Spectrum: - Assign directly bonded C-H pairs B->F G Analyze HMBC Spectrum: - Connect fragments via long-range H-C correlations - Confirm quaternary carbon assignments B->G H Integrate All Data: - Propose structure of this compound - Confirm all assignments C->H D->H E->F F->G G->H I Final Structure Confirmed H->I

Caption: Workflow for structural elucidation using NMR.

Key Steps in Spectral Interpretation

  • ¹H and ¹³C Spectra Comparison: The most immediate indicators of this compound are the absence of the N-methyl singlet around 2.93 ppm in the ¹H spectrum and the corresponding carbon signal at ~32.8 ppm in the ¹³C spectrum.[1][3] Concurrently, a new two-proton singlet appears around 5.11 ppm in the ¹H spectrum, characteristic of the amino group protons.[1][3]

  • COSY Analysis: The COSY spectrum is used to trace the proton-proton coupling networks within the molecule, for example, confirming the correlations within the hexahydropyrido[3,4-b]indole and benzodioxole ring systems.

  • HSQC Analysis: The HSQC spectrum provides direct one-bond correlations between protons and the carbons they are attached to, allowing for the confident assignment of all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is critical for piecing the entire structure together. It reveals long-range (2-3 bond) correlations. For instance, a key correlation would be observed between the NH₂ protons (δH ~5.11 ppm) and the carbonyl carbon C-4 (δC ~164.6 ppm), confirming the attachment of the amino group to the piperazinedione ring.[3]

Signaling Pathway Context

While NMR elucidates the chemical structure, it's important to understand the biological context. Tadalafil and its analogues act by inhibiting PDE-5, an enzyme in the nitric oxide (NO) signaling pathway that regulates blood flow in the corpus cavernosum.

Simplified PDE-5 Inhibition Pathway A Sexual Stimulation B NO Release A->B C Guanylate Cyclase (Activation) B->C D GTP E cGMP C->E D->E     F Smooth Muscle Relaxation (Vasodilation) E->F G PDE-5 E->G Degradation H Inactive GMP G->H I This compound I->G Inhibition

Caption: PDE-5 inhibition by this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By comparing the spectra with that of tadalafil and performing a systematic analysis of COSY, HSQC, and HMBC data, researchers can confidently identify and characterize this analogue. The protocols and data presented in this application note serve as a valuable resource for scientists in drug development, quality control, and forensic analysis.

References

Application Notes and Protocols for Forced Degradation Study of Aminotadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2] This information is essential for developing stable formulations, selecting appropriate packaging, and establishing storage conditions.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), Q1B, and Q2B, provide a framework for conducting forced degradation studies.[1][3][4] This document outlines a detailed protocol for conducting a forced degradation study on Aminotadalafil, a structural analog of Tadalafil.[5]

Experimental Protocols

This section details the methodologies for subjecting this compound to various stress conditions, including hydrolysis, oxidation, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[3][6]

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of methanol and water.

  • Working Solution: For each stress condition, dilute the stock solution to a final concentration of approximately 200 µg/mL.[7]

2. Stress Conditions:

a. Acid Hydrolysis:

  • To 1 mL of the this compound working solution (200 µg/mL), add 1 mL of 1 N HCl.[7]

  • Reflux the mixture at 60°C for 15 minutes.[7]

  • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N NaOH.

  • Dilute the solution to a final volume of 10 mL with the mobile phase to obtain a theoretical concentration of 20 µg/mL.

b. Base Hydrolysis:

  • To 1 mL of the this compound working solution (200 µg/mL), add 1 mL of 1 N NaOH.[7]

  • Reflux the mixture at 60°C for 15 minutes.[7]

  • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N HCl.

  • Dilute the solution to a final volume of 10 mL with the mobile phase to obtain a theoretical concentration of 20 µg/mL.

c. Oxidative Degradation:

  • To 1 mL of the this compound working solution (200 µg/mL), add 1 mL of 6% H₂O₂.[7]

  • Keep the mixture at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • After the incubation period, dilute the solution to a final volume of 10 mL with the mobile phase to obtain a theoretical concentration of 20 µg/mL.

d. Thermal Degradation:

  • For solid-state thermal stress, place the this compound drug substance in a hot air oven at 80°C for 48 hours.

  • For solution-state thermal stress, reflux the working solution (200 µg/mL) at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature and prepare a 20 µg/mL solution in the mobile phase.

e. Photolytic Degradation:

  • Expose the this compound drug substance (as a thin layer in a petri dish) and the working solution (in a quartz cuvette) to a light source that provides both UV and visible light.

  • The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light, as per ICH Q1B guidelines.[1][2]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, prepare a 20 µg/mL solution of the stressed solid sample in the mobile phase.

3. Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: Eclipse Plus C18 column (250 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient mixture of 0.1% v/v formic acid in water and methanol.[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a common wavelength for similar compounds is around 285 nm).[8]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 10 µL.

4. Data Analysis and Presentation:

The percentage of degradation for each stress condition will be calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control sample. The results will be summarized in a table.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNo. of Degradation Products
Acid Hydrolysis 1 N HCl15 min60°C
Base Hydrolysis 1 N NaOH15 min60°C
Oxidation 6% H₂O₂24 hoursRoom Temp
Thermal (Solid) -48 hours80°C
Thermal (Solution) -48 hours80°C
Photolytic (Solid) UV/Vis LightAs per ICH Q1BAmbient
Photolytic (Solution) UV/Vis LightAs per ICH Q1BAmbient

Note: The values in the table are placeholders and would be filled with experimental data.

Mandatory Visualization

Diagram 1: Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) working Working Solution (200 µg/mL) stock->working acid Acid Hydrolysis (1N HCl, 60°C) working->acid base Base Hydrolysis (1N NaOH, 60°C) working->base oxidation Oxidation (6% H2O2, RT) working->oxidation thermal Thermal Degradation (80°C) working->thermal photo Photolytic Degradation (UV/Vis Light) working->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data report Degradation Profile data->report

Caption: Workflow of the forced degradation study for this compound.

Diagram 2: Conceptual Degradation Pathways of this compound

G cluster_main cluster_degradation This compound This compound Hydrolysis_Product Hydrolysis Products (e.g., cleavage of amide bond) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Products (e.g., N-oxide formation) This compound->Oxidation_Product Oxidizing Agent Photolytic_Product Photolytic Products (e.g., ring cleavage) This compound->Photolytic_Product Light Thermal_Product Thermal Isomers/Degradants This compound->Thermal_Product Heat

Caption: Potential degradation pathways of this compound under stress.

References

Troubleshooting & Optimization

Technical Support Center: Aminotadalafil Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Aminotadalafil for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1] It is characterized as having an amphiphilic nature, with a balance between its hydrophobic core and polar functional groups.[2]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for dissolving this compound.[1][3][4]

Q3: What is the expected solubility of this compound in DMSO and DMF?

A3: The reported solubility of this compound in both DMSO and DMF is approximately 15 mg/mL.[1][2][3][4] Some suppliers suggest that solubility in DMSO can be as high as 55 mg/mL or even 125 mg/mL, potentially requiring sonication to achieve.[5][6]

Q4: How can I prepare an aqueous working solution of this compound for my in vitro assay?

A4: Due to its limited aqueous solubility, the recommended method is to first dissolve this compound in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution.[1][7] This stock solution can then be serially diluted with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.[1]

Q5: What is the reported solubility of this compound in a mixed solvent system?

A5: In a 1:3 solution of DMSO and PBS (pH 7.2), this compound has a reported solubility of approximately 0.25 mg/mL.[1][3][4]

Q6: Are there other techniques to improve the aqueous solubility of this compound?

A6: Yes, techniques that have been applied to its parent compound, tadalafil, can also be considered for this compound. These include the use of co-solvents, preparing solid dispersions with hydrophilic polymers, and nano-crystallization.[7]

Troubleshooting Guide

Issue: My this compound is not dissolving in the organic solvent.

  • Possible Cause: The concentration may be too high, or the solvent quality may be poor.

  • Solution:

    • Try reducing the concentration of this compound.

    • Use fresh, anhydrous grade DMSO. Hygroscopic DMSO can significantly impact solubility.[6]

    • Gentle warming and sonication can aid in dissolution.[5][6] Ensure the container is properly sealed to prevent solvent evaporation.

Issue: The compound precipitates when I dilute my DMSO stock solution with aqueous buffer.

  • Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit.

  • Solution:

    • Increase the proportion of the organic solvent in the final solution, if your experimental system can tolerate it.

    • Lower the final concentration of this compound in your assay.

    • Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.[7]

Issue: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: The compound may not be fully dissolved, or it could be adsorbing to plasticware.

  • Solution:

    • Visually inspect your stock and working solutions for any precipitate. If present, reconsider the preparation method.

    • To minimize adsorption to labware, consider using low-adsorption microplates and pipette tips, or silanized glassware.[7]

Quantitative Solubility Data

Solvent/SystemReported Solubility
Dimethyl sulfoxide (DMSO)~15 mg/mL[1][2][3][4], 55 mg/mL[5], 125 mg/mL[6]
Dimethylformamide (DMF)~15 mg/mL[1][2][3][4]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1][3][4][7]
Aqueous BuffersSparingly soluble[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of crystalline this compound in a suitable vial.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals until the solid is completely dissolved. Gentle warming can also be applied.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

  • Thawing: Thaw a vial of the concentrated this compound stock solution at room temperature.

  • Dilution: Based on your final desired concentration and the DMSO tolerance of your assay system, calculate the required volume of the stock solution.

  • Mixing: While vortexing the appropriate volume of your pre-warmed aqueous buffer (e.g., cell culture medium or PBS), add the calculated volume of the this compound stock solution dropwise.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

  • Usage: Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than one day.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution dilute Dilute Stock into Buffer thaw->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use Use in Assay dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed? increase_dmso Increase organic solvent % start->increase_dmso Yes inconsistent_results Inconsistent Assay Results? start->inconsistent_results No lower_conc Lower final concentration increase_dmso->lower_conc dropwise Add stock dropwise while vortexing lower_conc->dropwise success Problem Resolved dropwise->success check_dissolution Ensure complete dissolution of stock inconsistent_results->check_dissolution Yes inconsistent_results->success No low_adsorption Use low-adsorption labware check_dissolution->low_adsorption low_adsorption->success

Caption: Troubleshooting solubility issues with this compound.

References

Technical Support Center: Aminotadalafil HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Aminotadalafil. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods and resolve common issues related to peak shape.

Troubleshooting Guide & FAQs

This guide addresses specific peak shape problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Peak Tailing

Q: Why does my this compound peak show significant tailing?

A: Peak tailing is the most common issue when analyzing this compound and is often characterized by a peak asymmetry factor (As) greater than 1.2.[1][2] The primary cause is secondary interactions between the basic amine group on the this compound molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This interaction provides a secondary retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Potential Causes & Solutions

  • Cause 1: Silanol Interactions: The basic nature of this compound leads to strong ionic interactions with deprotonated (anionic) silanol groups on the column packing.[1][2]

    • Solution: Lower the mobile phase pH to ≤ 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[1] At low pH, the silanol groups are protonated (Si-OH), minimizing the ionic interaction that causes tailing.[2][4]

    • Solution: Use a modern, high-purity, end-capped column. These columns have fewer residual silanol groups, significantly improving peak symmetry for basic compounds.[1][5]

  • Cause 2: Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can fail to control the local pH on the silica surface, exacerbating silanol interactions.

    • Solution: Increase the buffer concentration. A concentration in the range of 10-50 mM is typically sufficient to provide good peak shape.[4][6]

  • Cause 3: Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to poor peak shape.[1][3]

    • Solution: Reduce the injection volume or dilute the sample. If the peak shape improves, the original issue was likely mass overload.[1][4]

  • Cause 4: Column Contamination: Accumulation of strongly retained compounds on the column frit or head can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) or, if necessary, replace the guard column and/or the analytical column.[4]

Issue 2: Peak Fronting

Q: My this compound peak has a leading shoulder or looks like a right triangle. What causes this?

A: Peak fronting is typically a sign of column overload or issues with sample solubility and the injection solvent.[1]

Potential Causes & Solutions

  • Cause 1: High Sample Concentration (Mass Overload): Injecting an excessive amount of analyte can saturate the column.[1]

    • Solution: Systematically dilute your sample and re-inject. If the fronting diminishes and the peak becomes more symmetrical, the column was overloaded.[1]

  • Cause 2: Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a significantly higher elution strength than the mobile phase (e.g., sample in 100% ACN, mobile phase is 30% ACN), the analyte band will spread and travel too quickly at the column inlet, causing fronting.[1][3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is required for solubility, inject the smallest possible volume to minimize this effect.

Issue 3: Peak Splitting

Q: Why is my single this compound peak splitting into two or showing a shoulder?

A: Peak splitting can be caused by chemical effects, sample preparation issues, or physical problems within the HPLC system.

Potential Causes & Solutions

  • Cause 1: Sample Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase can cause the analyte to precipitate at the column head, leading to a split peak.

    • Solution: Ensure the injection solvent is fully miscible with your mobile phase. Ideally, use the mobile phase itself as the sample solvent.[1][7]

  • Cause 2: Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can create alternative flow paths for the sample, resulting in a split or misshapen peak.[7]

    • Solution: First, try reversing and flushing the column (disconnect it from the detector). If the problem persists, the column may be damaged and require replacement.[7] Using a guard column can help protect the analytical column from particulate matter.

  • Cause 3: Co-eluting Interference: The split peak may actually be two different compounds eluting very close together.

    • Solution: Check the purity of your standard. If analyzing a complex sample, adjust the mobile phase composition or gradient to improve resolution. Using a mass spectrometer (LC-MS) can help identify if more than one compound is present.

Workflow for Troubleshooting HPLC Peak Shape

The following diagram illustrates a logical workflow for diagnosing and solving common peak shape problems during this compound analysis.

HPLC_Troubleshooting start Poor Peak Shape Observed tailing Peak Tailing (As > 1.2) start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting cause_tail1 Silanol Interactions (Analyte is basic) tailing->cause_tail1 Investigate Cause cause_tail2 Column Overload tailing->cause_tail2 Investigate Cause cause_tail3 Low Buffer Strength tailing->cause_tail3 Investigate Cause cause_front1 Column Overload fronting->cause_front1 Investigate Cause cause_front2 Injection Solvent Stronger than Mobile Phase fronting->cause_front2 Investigate Cause cause_split1 Column Void / Blocked Frit splitting->cause_split1 Investigate Cause cause_split2 Sample Solvent Incompatibility splitting->cause_split2 Investigate Cause sol_tail1 Lower Mobile Phase pH (< 3.0) Use End-Capped Column cause_tail1->sol_tail1 Implement Solution sol_tail2 Reduce Injection Volume Dilute Sample cause_tail2->sol_tail2 Implement Solution sol_tail3 Increase Buffer Conc. (10-50 mM) cause_tail3->sol_tail3 Implement Solution sol_front1 Reduce Injection Volume Dilute Sample cause_front1->sol_front1 Implement Solution sol_front2 Dissolve Sample in Mobile Phase cause_front2->sol_front2 Implement Solution sol_split1 Reverse/Flush Column Replace Column cause_split1->sol_split1 Implement Solution sol_split2 Match Sample Solvent to Mobile Phase cause_split2->sol_split2 Implement Solution

A logical workflow for troubleshooting common HPLC peak shape issues.

Experimental Protocols & Data

Developing a robust method for this compound can begin with conditions successfully used for its analogue, tadalafil. The following table summarizes parameters from several validated HPLC methods, which serve as an excellent starting point for method development.

ParameterMethod 1[8]Method 2[9]Method 3[10]
Stationary Phase Inertsil C18 (150 x 4.6 mm, 5 µm)YMC-Pack ODS AQ (150 x 4.6 mm)Agilent Eclipse C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Phosphate Buffer : Acetonitrile (50:50, v/v)10 mM Phosphate Buffer in Acetonitrile : Water (Gradient)10 mM Ammonium Acetate : Methanol (35:65, v/v)
pH 3.23.0Not specified
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 295 nm220 nm280 nm
Column Temp. AmbientAmbientNot specified
Injection Volume Not specified20 µLNot specified
Sample Solvent Mobile PhaseMethanolMethanol

References

Technical Support Center: Aminotadalafil LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the LC-MS/MS analysis of Aminotadalafil.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness.[1] The matrix refers to all components in the sample other than the analyte of interest.[3]

Q2: What are the common causes of ion suppression when analyzing this compound in biological samples?

A2: Common causes of ion suppression for this compound in biological matrices such as plasma, serum, or urine include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins are major contributors to ion suppression.[2]

  • Sample Preparation Reagents: Incomplete removal of reagents used during sample cleanup can interfere with ionization.

  • Chromatographic Conditions: Poor separation of this compound from matrix components can lead to co-elution and subsequent ion suppression.

  • High Analyte Concentration: While less common, very high concentrations of this compound can sometimes lead to self-suppression effects.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the signal response of this compound in a clean solvent to the response of this compound spiked into a blank matrix sample that has undergone the entire sample preparation procedure. A lower signal in the matrix sample indicates the presence of ion suppression.

Troubleshooting Guides

Issue 1: Low or inconsistent signal intensity for this compound.

This is a primary indicator of ion suppression. Follow these steps to troubleshoot:

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a frequent cause of ion suppression.[1] Consider the following sample preparation techniques to remove interfering matrix components.

  • Protein Precipitation (PPT): A simple and rapid method suitable for plasma and serum samples. Acetonitrile is often effective for precipitating proteins while keeping this compound in the supernatant.[4]

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning this compound into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing a solid sorbent to selectively retain and elute this compound, effectively removing a wide range of matrix components.

Comparison of Sample Preparation Techniques

TechniqueProsConsRecommended for this compound
Protein Precipitation (PPT) Fast, simple, and inexpensive.[4]Less effective at removing salts and phospholipids, which can lead to ion suppression.[2]A good starting point, especially for high-throughput analysis.[4]
Liquid-Liquid Extraction (LLE) Good removal of salts and highly polar interferences.Can be labor-intensive and may form emulsions.Effective for cleaner extracts; requires optimization of solvent and pH.
Solid-Phase Extraction (SPE) Provides the cleanest extracts and can concentrate the analyte.[5]More complex and time-consuming method development.Ideal for achieving the lowest detection limits and minimizing matrix effects.[5]

Step 2: Optimize Chromatographic Separation

If sample preparation improvements are insufficient, focus on chromatographic conditions to separate this compound from co-eluting interferences.

  • Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Select a Different Column Chemistry: If using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl phase, to achieve a different separation selectivity.

Step 3: Adjust Mass Spectrometer Source Parameters

Fine-tuning the ion source parameters can sometimes mitigate the effects of ion suppression.

  • Optimize Nebulizer Gas Flow: Adjust the gas flow to ensure efficient droplet formation and solvent evaporation.

  • Adjust Capillary Voltage and Temperature: Optimize these parameters to maximize the ionization of this compound while minimizing the ionization of interfering compounds.

Issue 2: Poor reproducibility of this compound quantification.

Poor reproducibility is often a consequence of variable ion suppression between samples.

Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most effective way to compensate for variable ion suppression is to use a stable isotope-labeled internal standard, such as this compound-d3. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate and precise quantification.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

This protocol is adapted from a method for the analogous compound, tadalafil.[4]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for this compound in Biological Fluids (General Protocol)
  • To 200 µL of the sample (e.g., plasma, urine), add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium hydroxide to make the sample basic).

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Protocol 3: Solid-Phase Extraction for this compound in Biological Fluids (General Protocol)

This protocol is based on a method for tadalafil.[5][6]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the sample (e.g., 200 µL of plasma) with 500 µL of water and load it onto the conditioned cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound and the internal standard with 500 µL of the mobile phase or a methanol/water mixture containing a small percentage of ammonium hydroxide.[6]

  • Inject the eluate directly or after evaporation and reconstitution.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development for this compound, based on published methods for tadalafil.[4][5][7]

ParameterRecommended Starting Conditions
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Formate
Mobile Phase BAcetonitrile or Methanol
GradientStart with a suitable gradient and optimize for separation
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)To be determined for this compound
Product Ion (m/z)To be determined for this compound
Collision EnergyOptimize for maximum product ion intensity
Dwell Time~50 ms

Visualizations

IonSuppressionTroubleshooting cluster_0 Troubleshooting Workflow for this compound Ion Suppression start Low or Inconsistent This compound Signal step1 Step 1: Evaluate Sample Preparation start->step1 step2 Step 2: Optimize Chromatography step1->step2 If suppression persists step3 Step 3: Adjust MS Source Parameters step2->step3 If suppression persists solution Issue Resolved: Consistent & Strong Signal step3->solution If suppression is mitigated

Caption: A logical workflow for troubleshooting ion suppression.

SamplePrepWorkflow cluster_1 Sample Preparation Workflow for this compound start Biological Sample (e.g., Plasma) choice Select Cleanup Method start->choice ppt Protein Precipitation (Acetonitrile) analysis LC-MS/MS Analysis ppt->analysis lle Liquid-Liquid Extraction (e.g., MTBE) lle->analysis spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) spe->analysis choice->ppt Quickest choice->lle Cleaner choice->spe Cleanest

Caption: Overview of sample preparation techniques.

References

Technical Support Center: Aminotadalafil Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with aminotadalafil in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after preparation. What could be the cause?

A1: This is a common issue due to the sparingly soluble nature of this compound in aqueous buffers.[1][2] Several factors could be contributing to this:

  • Exceeding Solubility Limit: The concentration of this compound in your aqueous solution may be too high.

  • Improper Dissolution Technique: The initial dissolution of the compound in an organic solvent might have been incomplete.

  • pH of the Aqueous Buffer: While the solubility of the parent compound, tadalafil, is largely pH-independent, extreme pH values could affect the stability and solubility of this compound.[1]

  • Compound Degradation: this compound can degrade in solution under certain conditions, leading to the formation of less soluble degradation products.[1]

Q2: How can I improve the solubility of this compound in my aqueous experimental setup?

A2: To enhance solubility and prevent precipitation, consider the following strategies:

  • Use of a Co-solvent: First, dissolve this compound in a minimal amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it dropwise to the aqueous buffer while vortexing.[1][2]

  • Sonication: After initial dissolution in an organic solvent, sonication can help ensure the compound is fully dissolved before further dilution.[1]

  • pH Adjustment: Maintain the pH of your aqueous buffer within a neutral to slightly acidic range, as extreme pH values could negatively impact stability.[1]

  • Preparation of Fresh Solutions: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment to minimize the risk of degradation and precipitation.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored under the following conditions:

  • Short-term (up to 1 month): -20°C, protected from light.[3]

  • Long-term (up to 6 months): -80°C, protected from light.[3]

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[2]

Q4: What are the likely degradation pathways for this compound in aqueous solutions?

A4: While specific degradation pathways for this compound have not been extensively published, studies on its parent compound, tadalafil, suggest that hydrolysis is a primary degradation route, particularly under acidic and basic conditions.[4] Oxidative degradation can also occur. Photodegradation is another potential pathway if solutions are exposed to light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results Degradation of this compound in the aqueous solution.Prepare fresh solutions for each experiment. Protect solutions from light and store them at appropriate temperatures. Verify the pH of your buffer.
Appearance of new peaks in HPLC analysis Formation of degradation products.Conduct forced degradation studies to identify potential degradants. Ensure your analytical method is stability-indicating.
Loss of compound potency over a short period Rapid degradation due to inappropriate storage or experimental conditions.Review storage conditions (temperature, light exposure) of both stock and working solutions. Assess the compatibility of this compound with other components in your experimental medium.
Precipitation during long-term experiments Limited aqueous stability and solubility.Consider using a formulation approach, such as solid dispersions with hydrophilic polymers (e.g., PVP-K30), to enhance aqueous solubility and stability for prolonged studies.[1]

Quantitative Data Summary

Note: Quantitative stability data for this compound is limited in publicly available literature. The following table summarizes the solubility information.

Solvent System Solubility Reference
Dimethylformamide (DMF)~15 mg/mL[2][5]
Dimethyl sulfoxide (DMSO)~15 mg/mL[2][5]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[2][5]
Aqueous BuffersSparingly soluble[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh an appropriate amount of this compound crystalline solid.

    • Dissolve the solid in pure, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

    • Aliquot the stock solution into light-protected tubes and store at -20°C for short-term use or -80°C for long-term storage.

  • Aqueous Working Solution Preparation:

    • Thaw a single aliquot of the DMSO stock solution.

    • Slowly add the required volume of the stock solution dropwise into the pre-warmed (to experimental temperature) aqueous buffer while continuously vortexing or stirring. This helps to prevent immediate precipitation.

    • The final concentration of DMSO in the aqueous solution should be kept to a minimum (typically <0.5%) to avoid solvent effects in biological assays.

    • Use the freshly prepared aqueous solution immediately.

Protocol 2: General Approach for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6]

  • Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in a light-protected container.

    • Photodegradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][7] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC-UV method.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photodegradation Photodegradation This compound->Photodegradation Light Exposure Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Stability Assessment Stock_Solution This compound in DMSO Working_Solution Dilution in Aqueous Buffer Stock_Solution->Working_Solution Dropwise addition with vortexing Assay Perform Experiment (e.g., cell-based assay) Working_Solution->Assay HPLC_Analysis Stability-Indicating HPLC-UV Analysis Assay->HPLC_Analysis Sample at t=0 and t=x Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Aminotadalafil Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Aminotadalafil during storage and experimentation. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to Tadalafil?

This compound is a structural analog of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4] The core chemical structure is very similar, which suggests that they may have comparable stability profiles and degradation pathways. This compound has been identified as an adulterant in some dietary supplements.[5]

Q2: What are the primary factors that can cause the degradation of this compound?

Based on studies of the structurally similar compound Tadalafil, the primary factors that can cause degradation of this compound are exposure to:

  • Acidic and Basic Conditions: Tadalafil has been shown to degrade in both acidic and basic environments.[6]

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of this compound.[7]

  • Light: Exposure to light, particularly UV light, can cause photodegradation. It is recommended to store this compound protected from light.[1]

  • High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.[2]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended storage temperatures and durations based on supplier information.

Storage ConditionTemperatureDurationLight Exposure
Long-term -20°CMonths to yearsProtect from light
Short-term 0 - 4°C or 2 - 8°CDays to weeksProtect from light
In Solvent (e.g., DMSO) -80°C or -20°C1 to 6 monthsProtect from light

Data compiled from multiple sources.[1][2][8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Check Solvent Stability: If using a stock solution, ensure it has not been stored for longer than the recommended duration. Aqueous solutions are not recommended for storage beyond one day.[10] 3. Perform Quality Control: Analyze the compound using a suitable analytical method like HPLC to check for the presence of degradation products.
Appearance of unknown peaks in chromatograms. The unknown peaks may be degradation products of this compound.1. Review Experimental Conditions: Check if the sample was exposed to harsh conditions (e.g., strong acids/bases, high heat, oxidizing agents) during the experiment. 2. Conduct a Forced Degradation Study: To identify potential degradation products, subject a small sample of this compound to stress conditions (see Experimental Protocols section). This can help in confirming if the unknown peaks are related to your compound.
Discoloration or change in the physical appearance of the solid compound. This could be a sign of significant degradation.1. Do Not Use: It is highly recommended not to use the compound if its physical appearance has changed. 2. Acquire a New Batch: For reliable experimental results, it is best to use a fresh, uncompromised batch of this compound.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These are based on established methods for Tadalafil and should be adapted to specific experimental needs.

Protocol 1: Acid and Base Hydrolysis Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) solutions.

  • Procedure:

    • For acid hydrolysis, mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • For base hydrolysis, mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Keep the solutions at room temperature or a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (the acidic solution with NaOH and the basic solution with HCl), and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Oxidative Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Procedure:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, monitoring the degradation over time.

  • Analysis:

    • Analyze the samples by HPLC at different time intervals.

Protocol 3: Photostability Study
  • Procedure:

    • Expose a solid sample of this compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • The exposure should be for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis:

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Visualizations

The following diagrams illustrate the key concepts related to this compound degradation.

cluster_factors Stress Factors This compound This compound Degradation Degradation This compound->Degradation leads to Stress_Factors Stress_Factors Acid_Base Acid/Base Acid_Base->Degradation Oxidation Oxidation Oxidation->Degradation Light Light (UV/Vis) Light->Degradation Heat Heat Heat->Degradation

Caption: Factors leading to this compound degradation.

cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Condition Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Stock_Solution->Stress_Condition Sampling Sample at Time Points Stress_Condition->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Compare with Control & Quantify Degradation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Aminotadalafil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering peak tailing during the reverse-phase HPLC analysis of Aminotadalafil.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte's amine functional groups and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This interaction is a form of ion exchange that delays the elution of a portion of the analyte, resulting in an asymmetric peak with a "tail".[3][4]

Other potential causes include:

  • Column Overload : Injecting too much sample can saturate the stationary phase.[1][5] A key indicator is if the peak shape improves significantly after diluting the sample.[1]

  • Mismatched Sample Solvent : Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1][6]

  • Column Contamination or Degradation : Buildup of contaminants or degradation of the column bed can create active sites that cause tailing.[7]

  • Extra-Column Effects : Issues like excessive tubing length or dead volume in fittings can lead to peak broadening and tailing.[4][6]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound.[8][9]

  • At Low pH (e.g., < 3.0) : The acidic silanol groups on the silica surface are protonated (Si-OH) and thus neutralized. This minimizes the strong ionic interaction with the protonated amine group of this compound, leading to a significant reduction in peak tailing.[1][10]

  • At Mid-range pH (e.g., 3-7) : Silanol groups become ionized (deprotonated, SiO⁻), creating negatively charged sites.[11] These sites strongly interact with the positively charged this compound molecules, causing severe peak tailing.[6]

  • At High pH (e.g., > 8.0) : this compound becomes deprotonated (neutral), which can reduce tailing by eliminating the ion-exchange interaction. However, this requires a column specifically designed to be stable at high pH to prevent degradation of the silica backbone.[12][13]

Q3: What mobile phase additives or "modifiers" can I use to improve peak shape?

Mobile phase modifiers are small amounts of reagents added to improve chromatography.[14][15] For basic compounds like this compound, a competing base is highly effective.

  • Competing Bases : Additives like triethylamine (TEA) or diethylamine (DEA) are commonly used.[16][17] These basic modifiers compete with this compound for interaction with the active silanol sites on the stationary phase.[18] By effectively "masking" the silanols, they allow the this compound peak to elute more symmetrically. A typical concentration is 0.1% v/v.[17]

Q4: When should I consider using a different HPLC column?

If optimizing the mobile phase does not resolve the issue, the column itself may be the problem. Consider switching to:

  • A "Base-Deactivated" Column : These are modern, high-purity silica columns that are "end-capped."[19][20] End-capping involves chemically bonding a small, inert group (like trimethylsilane) to the residual silanol groups, effectively shielding them from interaction with basic analytes.[18][19]

  • A Polar-Embedded Column : These columns have a polar functional group (e.g., an amide) embedded within the C18 or C8 chain.[19] This polar group helps to shield the residual silanols, improving peak shape for basic compounds.[19]

  • A Hybrid Silica Column : These columns incorporate both organic (organosiloxane) and inorganic (silica) materials in their stationary phase. They offer improved pH stability, especially at higher pH ranges, and reduced silanol activity, which is beneficial for analyzing basic compounds.[10]

Troubleshooting Guides

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with this compound.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_sample Step 1: Check Sample & Injection start->check_sample dilute Dilute Sample or Reduce Injection Volume check_sample->dilute Overload suspected? match_solvent Match Sample Solvent to Initial Mobile Phase check_sample->match_solvent Solvent mismatch? check_mobile_phase Step 2: Optimize Mobile Phase dilute->check_mobile_phase end_node Symmetrical Peak Achieved dilute->end_node Resolved match_solvent->check_mobile_phase match_solvent->end_node Resolved lower_ph Lower pH to < 3.0 (e.g., 0.1% Formic Acid) check_mobile_phase->lower_ph Primary approach add_modifier Add Competing Base (e.g., 0.1% TEA) check_mobile_phase->add_modifier Alternative approach check_column Step 3: Evaluate Column lower_ph->check_column lower_ph->end_node Resolved add_modifier->check_column add_modifier->end_node Resolved flush_column Flush Column with Strong Solvent check_column->flush_column Contamination suspected? replace_column Use Base-Deactivated or Hybrid Column check_column->replace_column Persistent tailing? flush_column->end_node Resolved replace_column->end_node Resolved

Caption: A logical workflow for troubleshooting this compound peak tailing.

Quantitative Impact of Troubleshooting Steps

The following tables summarize the expected quantitative improvements in the USP Tailing Factor (Tf) when applying different optimization strategies. A Tf value close to 1.0 is ideal, while values greater than 2.0 are generally unacceptable.[7]

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase ConditionTypical pHExpected Tailing Factor (Tf)Rationale
Neutral Water/Acetonitrile7.0> 2.5Ionized silanols (SiO⁻) strongly interact with the protonated amine.[6]
Acidic Mobile Phase2.81.2 - 1.5Silanols are protonated (Si-OH), minimizing ionic interactions.[10]
Basic Mobile Phase (High pH stable column required)10.5< 1.3This compound is neutralized, preventing ionic interactions.[13]

Table 2: Effect of Column Type and Modifiers on Tailing Factor (at pH 7)

Column TypeMobile Phase ModifierExpected Tailing Factor (Tf)Rationale
Standard C18 (Not end-capped)None> 2.5High number of accessible, ionized silanol groups.[21]
Standard C18 (Not end-capped)0.1% Triethylamine (TEA)1.3 - 1.6TEA acts as a competing base, masking the silanol sites.[18]
Modern Base-Deactivated C18None< 1.4Residual silanols are chemically end-capped and shielded.[19][20]

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase

This protocol describes the preparation of a mobile phase at a pH suitable for minimizing silanol interactions.

Objective: To prepare 1 L of a mobile phase consisting of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Materials:

  • HPLC-grade Acetonitrile (500 mL)

  • HPLC-grade Water (500 mL)

  • High-purity Formic Acid (~1 mL)

  • 1 L clean, glass mobile phase reservoir

Procedure:

  • Measure 500 mL of HPLC-grade water and pour it into the 1 L reservoir.

  • Using a micropipette, carefully add 1.0 mL of formic acid to the water.

  • Measure 500 mL of HPLC-grade acetonitrile and add it to the reservoir.

  • Seal the reservoir and swirl gently to mix thoroughly. Note: Always add acid to the aqueous phase before adding the organic solvent.

  • Degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration.

  • Label the reservoir clearly with its composition and date of preparation.

Protocol 2: Column Flushing to Remove Contaminants

If column contamination is suspected, this flushing procedure can help restore performance.

Objective: To wash a C18 column and remove strongly retained contaminants.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Initial Flush: Flush the column with your mobile phase but without any buffer salts (e.g., 50:50 Acetonitrile:Water) for at least 15 column volumes.

  • Strong Solvent Wash: Sequentially flush the column with the following solvents for at least 10 column volumes each:

    • 100% Methanol

    • 100% Acetonitrile

    • 75:25 Acetonitrile:Isopropanol

    • 100% Acetonitrile

    • 100% Methanol

  • Re-equilibration: Reconnect the column to the detector. Equilibrate the column with the initial mobile phase (including buffer) at a low flow rate, gradually increasing to the analytical flow rate. Continue until a stable baseline is achieved (typically requires 20-30 column volumes).[1]

References

Improving recovery of Aminotadalafil from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Aminotadalafil from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from biological matrices.

IssuePotential CausesSuggested Solutions
Low Analyte Recovery Inappropriate Extraction Method: The chosen method (LLE, SPE, PP) may not be optimal for the sample matrix or the physicochemical properties of this compound.- Review the literature for methods used for structurally similar compounds like Tadalafil. - Perform a preliminary study comparing LLE, SPE, and PP to determine the most efficient method for your specific matrix.
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning and recovery.- Adjust the pH of the sample to suppress the ionization of this compound. Since it is a basic compound, a higher pH is generally recommended. - Optimize the pH of the washing and elution buffers in SPE.
Incorrect Solvent Selection (LLE/SPE): The polarity and composition of the organic solvent in LLE or the elution solvent in SPE are critical for efficient extraction.- For LLE, test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, or mixtures).[1][2] - For SPE, ensure the elution solvent is strong enough to disrupt the analyte-sorbent interaction without co-eluting excessive interferences.[3][4]
Incomplete Elution (SPE): The volume or strength of the elution solvent may be insufficient to completely recover the analyte from the SPE cartridge.- Increase the volume of the elution solvent. - Use a stronger elution solvent or a combination of solvents.[4] - Try eluting with two smaller aliquots of solvent instead of one large one.[4]
Analyte Degradation: this compound may be unstable under certain conditions (e.g., temperature, pH, light exposure) during sample processing.[5][6]- Process samples at a lower temperature (e.g., on ice). - Protect samples from light. - Evaluate the stability of this compound at different pH values and temperatures.[5][6][7]
High Matrix Effects Insufficient Sample Cleanup: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[8][9][10]- Optimize the sample preparation method to remove interfering substances. SPE generally provides cleaner extracts than LLE or PP. - Modify the chromatographic conditions to separate this compound from matrix components.[10]
Presence of Phospholipids: Phospholipids from plasma or tissue samples are a common source of matrix effects in LC-MS/MS analysis.- Use a phospholipid removal plate or a specific SPE sorbent designed for phospholipid removal. - Optimize the protein precipitation step to minimize phospholipid co-extraction.
Inappropriate Ionization Technique: The chosen ionization method (e.g., ESI, APCI) may be more susceptible to matrix effects for your specific analyte and matrix.- Evaluate both ESI and APCI to determine which provides a more stable and robust signal for this compound in the presence of the sample matrix.[11]
Poor Reproducibility Inconsistent Sample Handling: Variations in sample collection, storage, and preparation can introduce variability in recovery.- Standardize all sample handling procedures. - Ensure consistent timing for each step of the extraction process.
Variable pH: Inconsistent pH adjustment across samples can lead to variable extraction efficiency.- Use calibrated pH meters and fresh buffers. - Ensure thorough mixing after pH adjustment.
Incomplete Protein Precipitation: If using PP, incomplete precipitation can lead to inconsistent results and matrix effects.- Optimize the ratio of precipitating solvent to sample. - Ensure adequate vortexing and centrifugation time/speed.[12]
SPE Cartridge Variability: Inconsistent packing or breakthrough can occur if the SPE cartridge is not properly conditioned or if the sample is loaded too quickly.- Ensure proper conditioning of the SPE cartridge.[3] - Control the flow rate during sample loading, washing, and elution.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for recovering this compound from plasma?

A1: The optimal method depends on the required sensitivity and the complexity of the matrix. Solid-Phase Extraction (SPE) is often recommended for high sensitivity and clean extracts, as it effectively removes interfering components.[11] Liquid-Liquid Extraction (LLE) can also provide good recovery, while Protein Precipitation (PP) is a simpler but generally less clean method.[2][13] It is advisable to perform a comparative evaluation of these methods during development.

Q2: What are the critical parameters to consider for Solid-Phase Extraction (SPE) of this compound?

A2: Key parameters for SPE include:

  • Sorbent Selection: A reversed-phase sorbent (e.g., C18) is a common starting point for compounds like this compound.[2][12]

  • Sample Pre-treatment: Adjusting the sample pH to be basic will help retain the basic this compound on the sorbent.

  • Wash Steps: Use a weak organic solvent to wash away interferences without eluting the analyte.

  • Elution Solvent: A strong organic solvent, often with a modifier like formic acid or ammonia, is used to elute the analyte.[3]

Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A3: To minimize matrix effects:

  • Improve Sample Cleanup: Use a more rigorous extraction method like SPE.[11]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound from co-eluting matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard can help compensate for matrix effects.[2][8]

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components.[11]

Q4: What are the recommended storage conditions for biological samples containing this compound?

A4: To ensure the stability of this compound, biological samples should be stored at -20°C or, for long-term storage, at -80°C.[5][14] It is also crucial to minimize freeze-thaw cycles.[15] Stability studies should be conducted to confirm analyte integrity under your specific storage and handling conditions.[5][6]

Q5: My protein precipitation with acetonitrile results in a gel-like substance instead of a distinct pellet. What should I do?

A5: This can happen with certain plasma samples. Try using a different precipitation solvent, such as methanol or acetone, or a mixture of solvents.[16] Alternatively, you can try performing the precipitation at a lower temperature (e.g., in an ice bath) and ensure vigorous vortexing immediately after adding the solvent.

Quantitative Data on Recovery

Disclaimer: The following data is for Tadalafil, a structurally similar compound, and should be used as a reference for method development for this compound. Method validation is essential.

Extraction MethodBiological MatrixRecovery Percentage (%)Reference
Solid-Phase Extraction (SPE)Human Plasma98.95 - 100.61%[2][17]
Solid-Phase Extraction (SPE)Whole Blood92.1 - 98.9%[1]
Liquid-Liquid Extraction (LLE)Human Plasma~63 - 87%[2]
Fabric Phase Sorptive Extraction (FPSE)Rat Plasma97.95 - 99.36%[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
  • Sample Pre-treatment: To 200 µL of plasma, add an internal standard and 500 µL of water. Vortex to mix.[2]

  • SPE Cartridge Conditioning: Condition a Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 x 1.0 mL of water.[2]

  • Drying: Dry the cartridge under nitrogen for 2 minutes.[2]

  • Elution: Elute this compound with 500 µL of a suitable organic solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation: To 1 mL of plasma, add the internal standard.

  • Alkalinization: Add 1 M sodium carbonate solution to raise the pH.[1]

  • Extraction: Add an appropriate volume of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 7:3, v/v) and vortex for 1-2 minutes.[1]

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.[1]

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Protein Precipitation (PP) from Human Plasma
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Pretreatment Sample Pre-treatment (e.g., pH adjustment, IS addition) Sample->Pretreatment Extraction Extraction (SPE, LLE, or PP) Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Processing Analysis->Data

Caption: General workflow for this compound analysis.

Extraction_Decision_Tree Start Start: Need to extract This compound HighSensitivity High Sensitivity & Cleanliness Required? Start->HighSensitivity SimpleFast Simple & Fast Method Needed? HighSensitivity->SimpleFast No SPE Use Solid-Phase Extraction (SPE) HighSensitivity->SPE Yes LLE Use Liquid-Liquid Extraction (LLE) SimpleFast->LLE No PP Use Protein Precipitation (PP) SimpleFast->PP Yes

Caption: Decision tree for selecting an extraction method.

SPE_Workflow Start Start Condition 1. Condition Cartridge (Methanol, then Water) Start->Condition Load 2. Load Pre-treated Sample Condition->Load Wash 3. Wash Interferences (e.g., Water, weak solvent) Load->Wash Dry 4. Dry Sorbent Wash->Dry Elute 5. Elute this compound (Strong organic solvent) Dry->Elute Collect 6. Collect Eluate Elute->Collect

Caption: Detailed workflow for Solid-Phase Extraction (SPE).

LLE_Workflow Start Start Prepare 1. Add IS & Alkalinize Sample Start->Prepare Extract 2. Add Extraction Solvent & Vortex Prepare->Extract Centrifuge 3. Centrifuge to Separate Phases Extract->Centrifuge Collect 4. Collect Organic Layer Centrifuge->Collect Evaporate 5. Evaporate & Reconstitute Collect->Evaporate

Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).

References

Technical Support Center: Aminotadalafil Fragmentation Optimization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the fragmentation of aminotadalafil in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound in positive electrospray ionization (ESI+)?

This compound is an analogue of tadalafil. In positive ESI mode, it is expected to form a protonated molecule, [M+H]⁺. The exact mass will depend on the specific molecular formula of the this compound analogue being analyzed. It is crucial to confirm the molecular weight of your specific analogue to determine the correct precursor ion m/z to target.

Q2: What are the most common product ions observed during the fragmentation of this compound and its analogues?

The fragmentation of this compound is expected to be similar to that of tadalafil and its other analogues. The most characteristic fragmentation involves the cleavage of the piperazine-dione ring and the loss of the methylpiperazine moiety. Key product ions are often related to the core structure of the molecule. Based on studies of tadalafil and its analogues, common fragment ions include those at m/z 135, 169, 197, and 262.[1] The ion at m/z 268 is also a significant fragment for tadalafil itself.[2][3][4][5]

Q3: How do I optimize the collision energy (CE) for my MRM transitions?

Optimizing the collision energy is critical for achieving maximum sensitivity in Multiple Reaction Monitoring (MRM) experiments.[6][7] The general approach is to perform a CE ramp, where the signal intensity of the product ion is monitored across a range of collision energy values. The optimal CE is the value that produces the highest signal intensity for the specific precursor-to-product ion transition.[8] This can be done manually or using automated software features available on most triple quadrupole mass spectrometers.[8][9]

Q4: Should I use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) for this compound fragmentation?

Both CID and HCD can be used for the fragmentation of small molecules like this compound.

  • CID (Collision-Induced Dissociation) is a lower-energy fragmentation technique commonly used in triple quadrupole and ion trap instruments. It is generally efficient for producing characteristic fragment ions of small molecules.[10]

  • HCD (Higher-Energy Collisional Dissociation) is a beam-type fragmentation method often found on Orbitrap instruments. It can provide a richer fragmentation spectrum and is particularly useful for structural elucidation.[10][11]

For routine quantification using MRM on a triple quadrupole instrument, CID is the standard and most commonly used technique. If you are using a high-resolution mass spectrometer like an Orbitrap and aiming for structural confirmation, HCD can be advantageous.[11][12][13][14]

Q5: I am observing poor peak shape for this compound during my LC-MS/MS analysis. What could be the cause?

Poor peak shape, such as tailing or fronting, is often related to the chromatography rather than the mass spectrometer. For a basic compound like this compound, peak tailing can occur due to interactions with residual silanol groups on the silica-based column.[15] To address this, consider the following:

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0 or below) with an additive like formic acid can protonate the silanol groups and minimize these secondary interactions.[15]

  • Column Choice: Using a high-purity, well-end-capped C18 column can reduce the number of available silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[15]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. A stronger injection solvent can cause peak distortion.[15]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Incorrect Precursor Ion Selection Verify the molecular weight of your this compound analogue and ensure you are targeting the correct [M+H]⁺ ion.
Suboptimal Ionization Confirm the mass spectrometer is in positive electrospray ionization (ESI+) mode. Ensure the mobile phase contains an acid (e.g., 0.1% formic acid) to promote protonation.[2][16]
Poor Fragmentation The selected product ion may not be efficiently formed. Perform a product ion scan to identify the most intense fragment ions for your specific this compound analogue.
Collision Energy Not Optimized Follow the protocol for collision energy optimization to ensure you are using the optimal CE for your MRM transition.
Sample Degradation Prepare fresh samples and standards to rule out degradation issues.
Instrument Contamination If the issue persists, consider cleaning the ion source and checking for any blockages in the system.[17]
Issue 2: High Background Noise or Interferences
Potential Cause Troubleshooting Step
Matrix Effects The sample matrix can suppress or enhance the ionization of this compound. Improve sample clean-up using solid-phase extraction (SPE).[18]
Contaminated Solvents or System Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer to remove any contaminants.
Non-Specific Fragmentation The selected MRM transition may not be unique to this compound. Analyze a blank sample to ensure there are no interfering peaks at the same retention time.
Leaks in the System Check for leaks in the LC and MS systems, as this can introduce atmospheric contaminants and increase background noise.[19]

Quantitative Data

The following table provides proposed MRM transitions for a common this compound analogue. Note: These values are starting points and should be optimized on your specific instrument.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Range Notes
This compound[To be determined based on specific analogue]268.120 - 40This product ion is a common and intense fragment for the tadalafil core structure.[4]
This compound[To be determined based on specific analogue]135.125 - 45This fragment corresponds to the piperonyl moiety.

Experimental Protocols

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices to reduce interferences.[18]

  • Sample Pre-treatment: Evaporate the sample extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 5% methanol in water.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Collision Energy (CE) Optimization for MRM
  • Prepare a standard solution of this compound at a concentration that gives a strong and stable signal.

  • Set up the LC-MS/MS method with the appropriate precursor ion and a selected product ion for this compound.

  • Infuse the standard solution directly into the mass spectrometer or make repeated injections via the LC system.

  • Create a series of experiments where the collision energy is varied in steps (e.g., 2-5 eV increments) across a relevant range (e.g., 10-50 eV).

  • Monitor the intensity of the selected product ion at each CE value.

  • Plot the product ion intensity versus the collision energy.

  • Identify the CE value that produces the maximum product ion intensity. This is the optimal collision energy for that specific MRM transition.

  • Repeat the process for any other product ions you wish to monitor.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction (Methanol or SPE) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Column C18 Column Reconstitution->LC_Column ESI ESI+ Source LC_Column->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Quantification & Confirmation Detector->Data

Caption: Experimental workflow for this compound analysis.

Fragmentation_Pathway cluster_fragments Product Ions Precursor This compound [M+H]⁺ F1 m/z 268 Precursor->F1 Collision Energy F2 m/z 135 Precursor->F2 Collision Energy F3 Other Fragments Precursor->F3 Collision Energy

Caption: Proposed fragmentation of this compound in MS/MS.

Troubleshooting_Logic Start Poor MS Signal? CheckPrecursor Verify [M+H]⁺ m/z Start->CheckPrecursor Yes CheckLC Investigate LC Issues (Peak Shape, Retention) Start->CheckLC No OptimizeSource Optimize ESI+ Source CheckPrecursor->OptimizeSource ProductIonScan Perform Product Ion Scan OptimizeSource->ProductIonScan OptimizeCE Optimize Collision Energy ProductIonScan->OptimizeCE GoodSignal Signal Improved OptimizeCE->GoodSignal

Caption: Troubleshooting workflow for poor MS signal.

References

Validation & Comparative

Aminotadalafil vs. Tadalafil: A Comparative Analysis of PDE5 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase type 5 (PDE5) binding affinity of tadalafil, a well-established and clinically approved drug, and its structural analog, aminotadalafil. While both compounds are recognized as potent PDE5 inhibitors, a direct quantitative comparison of their binding affinities is hampered by the limited availability of public data for this compound, which remains in the preclinical development stage.[1]

Quantitative Comparison of PDE5 Binding Affinity

Tadalafil has been extensively studied, and its potent inhibition of PDE5 is well-documented. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of a biological target, for tadalafil against PDE5 has been consistently reported in the low nanomolar range.

CompoundPDE5 IC50Data Availability
Tadalafil~1.2 - 1.8 nM[4]Widely available in scientific literature
This compoundNot Publicly AvailableLimited to preclinical data

PDE5 Signaling Pathway and Inhibitor Mechanism of Action

Both tadalafil and this compound are believed to exert their pharmacological effects by inhibiting the PDE5 enzyme.[5] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

The binding of NO to soluble guanylate cyclase (sGC) stimulates the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.

By competitively inhibiting PDE5, tadalafil and its analogs prevent the degradation of cGMP, leading to its accumulation and an enhanced physiological response to NO.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO NO sGC_inactive sGC (inactive) NO->sGC_inactive Binds to sGC_active sGC (active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate PKG_inactive PKG (inactive) cGMP->PKG_inactive Activates 5GMP 5'-GMP (inactive) PDE5->5GMP Hydrolyzes to PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Tadalafil_this compound Tadalafil / this compound Tadalafil_this compound->PDE5 Inhibits

Caption: PDE5 Signaling Pathway and Inhibition

Experimental Protocols: PDE5 Inhibition Assay

The following is a generalized protocol for determining the PDE5 inhibitory activity of a compound using an in vitro enzyme assay. This protocol is based on commonly used methods in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified human recombinant PDE5A1.

Materials:

  • Purified human recombinant PDE5A1 enzyme

  • cGMP substrate (e.g., [³H]-cGMP or a fluorescently labeled cGMP analog)

  • Test compound (this compound) and reference compound (tadalafil)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Scintillation cocktail (for radiolabeled assays) or a suitable detection reagent (for fluorescence-based assays)

  • 96-well microplates

  • Microplate reader (scintillation counter or fluorescence plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Reaction:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the diluted test compound or reference compound to the respective wells. Include a control with no inhibitor.

    • Add the purified PDE5A1 enzyme to all wells except for the negative control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction. The method of termination depends on the assay format (e.g., addition of a stop solution, heat inactivation).

  • Detection:

    • Radiolabeled Assay: Separate the product ([³H]-5'-GMP) from the substrate ([³H]-cGMP) using a separation method like column chromatography or precipitation. Quantify the amount of product using a scintillation counter.

    • Fluorescence-Based Assay: Measure the fluorescence signal using a microplate reader. The signal change will be proportional to the amount of cGMP hydrolyzed.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental_Workflow start Start prep Prepare Reagents: - PDE5 Enzyme - cGMP Substrate - Test Compounds (Serial Dilutions) start->prep assay_setup Assay Setup in 96-well Plate: - Add Assay Buffer - Add Test Compounds/Controls - Add PDE5 Enzyme prep->assay_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) assay_setup->pre_incubation reaction_init Initiate Reaction: Add cGMP Substrate pre_incubation->reaction_init incubation Incubation (e.g., 30-60 min at 37°C) reaction_init->incubation termination Terminate Reaction incubation->termination detection Signal Detection: (Radiometric or Fluorescent) termination->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value detection->analysis end End analysis->end

Caption: Experimental Workflow for PDE5 Inhibition Assay

Conclusion

Tadalafil is a well-characterized, potent inhibitor of PDE5 with a clearly defined binding affinity. This compound, its structural analog, is also considered a potent PDE5 inhibitor. However, a direct and quantitative comparison of their PDE5 binding affinities is currently not possible due to the lack of publicly available experimental data for this compound. Further preclinical and clinical studies on this compound are required to fully elucidate its pharmacological profile and establish a definitive comparison with tadalafil.

References

Aminotadalafil's Interaction with Phosphodiesterases: A Comparative Selectivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminotadalafil, a structural analog of the well-established phosphodiesterase type 5 (PDE5) inhibitor tadalafil, has garnered interest within the research community. While its potent inhibitory activity against PDE5 is acknowledged, a comprehensive understanding of its cross-reactivity with other phosphodiesterase (PDE) isoforms is crucial for a complete pharmacological profile. This guide provides a comparative analysis of this compound's selectivity, drawing upon available data for its parent compound, tadalafil, to offer context and direction for future research.

Executive Summary

This compound is recognized as a potent inhibitor of PDE5, the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] This mechanism of action is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction. However, the human genome contains at least 11 families of phosphodiesterases, each with distinct tissue distribution and physiological roles. Off-target inhibition of these other PDE isoforms can lead to a range of side effects.

A thorough review of publicly available scientific literature reveals a significant gap in the quantitative data regarding the cross-reactivity of this compound with other PDE isoforms. While the selectivity of tadalafil has been extensively characterized, it is not scientifically rigorous to directly extrapolate these findings to this compound due to structural differences. This guide, therefore, presents the known selectivity profile of tadalafil as a benchmark for comparison and outlines the standard experimental protocols required to determine the selectivity of novel compounds like this compound.

The cGMP Signaling Pathway and PDE5 Inhibition

The physiological process of smooth muscle relaxation, essential for vasodilation, is primarily mediated by the nitric oxide (NO)/cGMP signaling pathway. As depicted in the diagram below, the binding of nitric oxide to soluble guanylate cyclase (sGC) stimulates the production of cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and, consequently, smooth muscle relaxation. PDE5 terminates this signal by hydrolyzing cGMP to its inactive form, 5'-GMP. This compound, like tadalafil, acts as a competitive inhibitor of PDE5, preventing the degradation of cGMP and thereby potentiating the vasodilatory effects of nitric oxide.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 Inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound_Prep Compound Dilution (this compound & Controls) Reaction_Mix Combine Buffer, Compound, & PDE Enzyme in Plate Compound_Prep->Reaction_Mix Enzyme_Prep PDE Isoform Preparation Enzyme_Prep->Reaction_Mix Incubation1 Pre-incubation Reaction_Mix->Incubation1 Substrate_Add Add Radiolabeled Substrate (cGMP/cAMP) Incubation1->Substrate_Add Incubation2 Reaction Incubation Substrate_Add->Incubation2 Termination Terminate Reaction & Add Detection Reagents Incubation2->Termination Measurement Measure Signal (e.g., Scintillation Counting) Termination->Measurement Data_Analysis Calculate % Inhibition & Determine IC50 Measurement->Data_Analysis

References

Comparative Guide to Validated Analytical Methods for Aminotadalafil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Aminotadalafil, an analogue and potential impurity of Tadalafil. The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development. The methods discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Summary

The following tables summarize the performance characteristics of different analytical methods used for the quantification of this compound and its related compounds. These parameters are crucial for determining the suitability of a method for a specific application.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaReported Values for Tadalafil and Analogues
Linearity (r²) >0.9990.9998[1][2]
Accuracy (% Recovery) 98.0% - 102.0%100.3 ± 0.76[1]
Precision (% RSD) ≤ 2.0%Intra-day: 0.38% - 0.81%, Inter-day: 0.45% - 1.90%[1]
Limit of Detection (LOD) Reportable1.03 mg/L (for Tadalafil)[3], 28.11 ng/spot (for Tadalafil by HPTLC)[1]
Limit of Quantification (LOQ) Reportable3.42 mg/L (for Tadalafil)[3], 93.45 ng/spot (for Tadalafil by HPTLC)[1]
Specificity Resolution > 1.5Method should be able to resolve different stereoisomers from each other and from other potential impurities.[4]

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaReported Values for Tadalafil and Analogues
Linearity (r²) >0.999≥ 0.9995[5]
Accuracy (% RE) Within ±15% (±20% for LLOQ)Lower than -3.2%[6]
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)Within 8.4%[6]
Limit of Detection (LOD) ReportableNot explicitly stated, but LLOQ is low.
Limit of Quantification (LOQ) Reportable20.1 µg/g (for this compound)[3], 22.2 ng/mL (for Tadalafil)[5], 5 ng/mL (for Tadalafil)[6]
Recovery (%) Consistent, precise, and reproducible90.38% - 97.32% for Tadalafil[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of Tadalafil and its analogues.[3][4][5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quality control of pharmaceutical products due to its robustness and cost-effectiveness.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[3][7]

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][7]

  • Flow Rate : Typically around 1.0 mL/min.[3]

  • Injection Volume : 10-20 µL.[3]

  • Column Temperature : Ambient or controlled at a specific temperature (e.g., 30°C).[3]

  • Detection : UV detection at a wavelength where this compound has significant absorbance, typically around 279 nm.[4]

  • Preparation of Standard Solutions :

    • Prepare a stock solution of (R,S)-Aminotadalafil reference standard in a suitable solvent like methanol.[3]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the desired concentration range.[3]

  • Sample Preparation :

    • For bulk drug substance, accurately weigh the sample and dissolve it in the mobile phase.[4]

    • For pharmaceutical dosage forms (e.g., tablets), weigh and finely powder a representative number of units. An accurately weighed portion of the powder is then extracted with the mobile phase, often with the aid of sonication, followed by centrifugation and filtration.[3][4]

    • For dietary supplements, homogenize the sample and extract with a suitable solvent, followed by centrifugation and filtration through a 0.45 µm syringe filter.[3]

  • Quantification :

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standard solutions.[3]

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound, especially in complex matrices like biological fluids or herbal products.[3]

  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 reversed-phase column with a smaller particle size is often used for better separation efficiency.[5][6]

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate : Typically in the range of 0.2-0.7 mL/min.[3][6]

  • Injection Volume : 5-10 µL.[3]

  • Ionization Mode : Positive Electrospray Ionization (ESI+) is commonly used.[3]

  • Preparation of Standard Solutions :

    • Similar to the HPLC-UV method, prepare a stock solution of the reference standard and dilute it to create calibration standards.

  • Sample Preparation :

    • For plasma samples, a simple protein precipitation with a solvent like methanol or acetonitrile is often sufficient.[5][6] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then transferred for analysis, sometimes after dilution.[5]

  • Quantification :

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]

    • Quantification is typically performed using an internal standard method to correct for matrix effects and variations in instrument response. A stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.[3]

Visualizations

The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow A Method Development B Method Validation Protocol A->B Define Parameters C Execution of Validation Experiments B->C Follow Protocol D Data Analysis and Evaluation C->D Generate Data E Validation Report D->E Summarize Results F Routine Use of the Method E->F Approve Method

Analytical Method Validation Workflow

Validation_Parameters_Relationship Validated_Method Validated Analytical Method Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Range Range Validated_Method->Range Robustness Robustness Validated_Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Key Analytical Method Validation Parameters

References

A Head-to-Head Comparison of Aminotadalafil and Other PDE5 Inhibitors for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between phosphodiesterase type 5 (PDE5) inhibitors is critical for advancing therapeutic design. This guide provides a comparative analysis of Aminotadalafil, a structural analogue of Tadalafil, alongside established PDE5 inhibitors such as Sildenafil, Tadalafil, Vardenafil, and Avanafil. The comparison focuses on objective performance metrics, supported by available data and detailed experimental methodologies.

This compound is a research chemical and a structural analogue of Tadalafil, differentiated by the substitution of a methyl group with an amino group.[1] While this modification is theorized to alter its pharmacological properties, such as bioavailability and half-life, there is a significant lack of rigorous, peer-reviewed clinical data to substantiate these claims.[1][2] In contrast, Sildenafil, Tadalafil, Vardenafil, and Avanafil are well-characterized compounds with extensive clinical validation.

Mechanism of Action: The cGMP Signaling Pathway

All PDE5 inhibitors share a common mechanism of action. They selectively inhibit the PDE5 enzyme, which is predominantly found in the smooth muscle of the corpus cavernosum and pulmonary vasculature.[3] Inhibition of PDE5 prevents the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation through the nitric oxide (NO) signaling pathway.[1]

The process begins with the release of nitric oxide, which stimulates soluble guanylyl cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). The accumulation of cGMP leads to vasodilation. PDE5 acts to hydrolyze cGMP to 5'-GMP, terminating the signal. By blocking this action, PDE5 inhibitors enhance the effect of the NO/cGMP pathway.

PDE5_Signaling_Pathway cluster_activation Activation Phase cluster_degradation Degradation Phase NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes Inhibitor PDE5 Inhibitor (e.g., this compound) Inhibitor->PDE5 inhibits

Diagram 1: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Comparative Efficacy: In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for several PDE5 inhibitors against the PDE5 enzyme. It is important to note that these values can vary between studies based on experimental conditions.[4] No verifiable IC50 data is currently available for this compound in peer-reviewed literature.

CompoundPDE5 IC50 (nM)
This compound Data Not Available
Sildenafil 5.22[5]
Tadalafil 1.8[5]
Vardenafil 0.7[5]
Avanafil 5.2[5]
Table 1: In Vitro Potency of PDE5 Inhibitors against the PDE5 Enzyme.

Comparative Selectivity Profile

An inhibitor's selectivity is crucial as off-target inhibition can lead to undesirable side effects. Selectivity is often expressed as a ratio of the IC50 for a target enzyme (e.g., PDE6 or PDE11) to the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5. Inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in tissues like the prostate and testes, has been linked to myalgia.[4][6]

CompoundSelectivity Ratio (IC50 PDE6 / IC50 PDE5)Selectivity Ratio (IC50 PDE11 / IC50 PDE5)
This compound Data Not AvailableData Not Available
Sildenafil ~7.4[7]>1000
Tadalafil >200[8]~14
Vardenafil ~16[7]>1000
Avanafil >121[5]>1000
Table 2: Selectivity Ratios of PDE5 Inhibitors for PDE6 and PDE11.

Experimental Protocols

The quantitative data presented is typically derived from in vitro enzyme inhibition assays. A common methodology is the fluorescence polarization (FP) assay.

Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the in vitro potency (IC50) of a test compound against purified PDE5 enzyme.

Principle: The FP assay measures the change in the rotational speed of a fluorescently labeled cGMP analog. When the small, fluorescently labeled substrate is hydrolyzed by PDE5, it binds to a larger binding agent, slowing its rotation and resulting in high fluorescence polarization. An inhibitor prevents this hydrolysis, keeping the fluorescence polarization low.[4]

Materials and Reagents:

  • Recombinant Human PDE5A1 Enzyme

  • Fluorescently Labeled cGMP Substrate (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test Compounds (this compound, Sildenafil, etc.) and Vehicle Control (DMSO)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Workflow:

Experimental_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) B 2. Dispense Compounds (Serial dilutions of inhibitors & controls) A->B C 3. Add PDE5 Enzyme (Pre-incubate with compounds) B->C D 4. Initiate Reaction (Add fluorescent cGMP substrate) C->D E 5. Incubate (e.g., 30-60 min at 37°C) D->E F 6. Stop Reaction (Add Binding Agent) E->F G 7. Read Plate (Measure Fluorescence Polarization) F->G H 8. Data Analysis (Calculate % Inhibition and determine IC50) G->H

Diagram 2: Generalized workflow for an in vitro PDE5 inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions and working dilutions of the assay buffer, PDE5 enzyme, fluorescent substrate, and test compounds.

  • Assay Plate Setup: Add serially diluted test compounds and controls (e.g., DMSO for 100% activity, a known inhibitor for positive control) to the wells of a 96-well microplate.

  • Enzyme Addition & Pre-incubation: Add the diluted PDE5 enzyme solution to each well. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent cGMP substrate to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[4]

  • Reaction Termination: Stop the reaction by adding a binding agent.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion for the Research Community

While this compound's structural similarity to Tadalafil suggests it functions as a PDE5 inhibitor, the scientific community lacks the foundational data required for a rigorous comparative assessment.[1] Claims of its enhanced potency, bioavailability, or duration of action remain anecdotal and are not supported by published, peer-reviewed evidence.[2] Its status as a research chemical and its appearance as an undeclared adulterant in some consumer products underscore the need for caution.[1][9]

For drug development professionals, the established PDE5 inhibitors provide a clear benchmark. Vardenafil demonstrates the highest in vitro potency, while Tadalafil and Avanafil offer superior selectivity against PDE6, potentially reducing the risk of visual side effects.[5][7] Tadalafil's unique cross-reactivity with PDE11 remains a point of differentiation. Future research on novel compounds like this compound must include comprehensive in vitro profiling and subsequent clinical validation to ascertain their true therapeutic potential and safety profile.

References

A Comparative Pharmacokinetic Analysis: Tadalafil Versus its Unapproved Analogue, Aminotadalafil

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available scientific literature reveals a significant disparity in the pharmacokinetic data between the approved drug Tadalafil and its structural analogue, Aminotadalafil. While Tadalafil's pharmacokinetic profile is well-documented through extensive clinical trials, this compound remains a research chemical with no published human pharmacokinetic studies to date.

This compound is a structural analogue of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The key structural difference lies in the substitution at the piperazinedione nitrogen, where Tadalafil has a methyl group, and this compound has an amino group.[4] Despite claims of enhanced potency or a longer half-life for this compound in non-scientific forums, such assertions are anecdotal and not substantiated by peer-reviewed clinical data.[5] this compound is not approved for human consumption by regulatory bodies like the FDA and has been identified as an illegal adulterant in dietary supplements.[1][6]

Pharmacokinetics of Tadalafil

Tadalafil exhibits predictable and linear pharmacokinetics with respect to dose and time.[7][8] Following oral administration, it is rapidly absorbed, with peak plasma concentrations typically observed at a median time of 2 hours.[7][9] The drug has a long terminal half-life of approximately 17.5 hours in healthy individuals, which contributes to its extended duration of action of up to 36 hours.[5][7][9]

The mean oral clearance of Tadalafil is low, around 2.5 L/hr, and it has a large apparent volume of distribution of about 63 L, indicating significant distribution into tissues.[7][9] Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[9] The resulting metabolites are not considered pharmacologically active at therapeutic concentrations.[7] Elimination occurs predominantly through the feces (approximately 61%) and to a lesser extent in the urine (approximately 36%).[7][9] Food has been shown to have negligible effects on the rate and extent of Tadalafil absorption.[7][8]

Pharmacokinetics of this compound

There is a complete absence of published, peer-reviewed pharmacokinetic studies for this compound in humans.[5] As it is a research chemical and not an approved drug, it has not undergone the rigorous clinical trials necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[2][6] Any information regarding its pharmacokinetic properties is speculative and based on its structural similarity to Tadalafil rather than on experimental evidence.

Data Summary

The following table summarizes the known pharmacokinetic parameters for Tadalafil. The corresponding values for this compound are listed as "Not Available" due to the lack of scientific data.

Pharmacokinetic ParameterTadalafil (20 mg single dose)This compound
Cmax (Maximum Concentration) 378 µg/L[7]Not Available
Tmax (Time to Cmax) 2.0 hours (median)[7][9]Not Available
AUC (Area Under the Curve) 8066 µg·h/L (Geometric Mean)[7]Not Available
t1/2 (Half-life) 17.5 hours[7][9]Not Available
Oral Clearance (CL/F) 2.48 L/h[7][8]Not Available
Volume of Distribution (Vz/F) 62.6 L[7][8]Not Available
Primary Route of Metabolism Hepatic (CYP3A4)[9]Not Available
Primary Route of Excretion Feces (~61%) and Urine (~36%)[7][9]Not Available

Experimental Protocols

Protocol for a Tadalafil Pharmacokinetic Study

The data for Tadalafil presented above is a composite from multiple clinical pharmacology studies. A typical study protocol to determine single-dose pharmacokinetics in healthy subjects is as follows:

1. Study Design: A randomized, single-dose, open-label study.

2. Subjects: Healthy adult male and/or female volunteers. Subjects undergo a screening process, including medical history, physical examination, and laboratory tests to ensure good health.

3. Dosing: Subjects receive a single oral dose of Tadalafil (e.g., 20 mg tablet) after an overnight fast.

4. Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours).

5. Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

6. Bioanalytical Method: Plasma concentrations of Tadalafil are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][10] This method ensures high sensitivity and specificity for the drug.

7. Pharmacokinetic Analysis: Noncompartmental analysis is performed on the plasma concentration-time data for each subject using software like WinNonlin®.[7][10] Key parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUCt), AUC extrapolated to infinity (AUCinf), terminal elimination half-life (t1/2), oral clearance (CL/F), and apparent volume of distribution (Vz/F).[7]

Visualizations

Signaling Pathway of PDE5 Inhibition

cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings/ endothelial cells) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to GMP Inactive GMP PDE5->GMP Degrades Tadalafil Tadalafil or This compound Tadalafil->PDE5 Inhibits cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_analysis Data Analysis Phase start_node start_node process_node process_node data_node data_node analysis_node analysis_node end_node end_node A Subject Screening & Enrollment B Drug Administration (Tadalafil vs. Analogue) A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E LC-MS/MS Analysis D->E F Plasma Concentration vs. Time Data E->F G Noncompartmental Pharmacokinetic Modeling F->G H Parameter Calculation (Cmax, Tmax, AUC, t1/2) G->H I Comparative Report & Statistical Analysis H->I

References

A Comparative Analysis of the Biological Activity of Aminotadalafil Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminotadalafil, a structural analogue of the potent phosphodiesterase type 5 (PDE5) inhibitor tadalafil, exists as four distinct stereoisomers due to the presence of two chiral centers at the 6 and 12a positions of its hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core. The spatial arrangement of substituents at these centers gives rise to two pairs of enantiomers: the cis isomers [(6R,12aR) and (6S,12aS)] and the trans isomers [(6R,12aS) and (6S,12aR)]. Extensive research on tadalafil and its analogues has unequivocally demonstrated that the biological activity, specifically the inhibition of PDE5, is highly dependent on the stereochemistry of the molecule.[1] This guide provides a comparative overview of the biological activity of this compound stereoisomers, supported by experimental data and detailed methodologies.

Executive Summary

Data Presentation: Comparative PDE5 Inhibitory Activity

The following table summarizes the expected relative PDE5 inhibitory activity of the four this compound stereoisomers. The IC50 value for the most potent (6R,12aR) isomer is based on typical values for potent tadalafil analogues, while the values for the other isomers reflect their anticipated significantly lower activity.

StereoisomerConfigurationPredicted PDE5 IC50 (nM)Relative Potency
(6R,12aR)-Aminotadalafil cis~5-10 Highest
(6S,12aS)-Aminotadalafilcis>1000Very Low
(6R,12aS)-Aminotadalafiltrans>1000Very Low
(6S,12aR)-Aminotadalafiltrans>1000Very Low

Signaling Pathway and Mechanism of Action

This compound, like its parent compound tadalafil, exerts its biological effect through the inhibition of PDE5. This enzyme is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.

PDE5_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell NO_Synthase Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NO_Synthase->NO L_Arginine L-Arginine L_Arginine->NO_Synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC NO->sGC cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes This compound (6R,12aR)-Aminotadalafil This compound->PDE5 inhibits

Figure 1: The NO/cGMP/PDE5 signaling pathway.

As depicted in Figure 1, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP. The (6R,12aR) stereoisomer of this compound selectively binds to the catalytic site of PDE5, preventing the breakdown of cGMP and thereby potentiating smooth muscle relaxation. The other stereoisomers are believed to have a significantly lower affinity for the PDE5 active site, leading to their reduced biological activity.

Experimental Protocols

To quantitatively assess the PDE5 inhibitory activity of this compound stereoisomers, a robust in vitro assay is required. A fluorescence polarization (FP)-based assay is a common and reliable method for this purpose.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of the this compound stereoisomers against recombinant human PDE5A1.

Materials and Reagents:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3′,5′-GMP (fluorescently labeled cGMP substrate)

  • Binding Agent (e.g., anti-cGMP antibody or cGMP-binding protein)

  • This compound stereoisomers (dissolved in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • 96-well or 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Serial_Dilution Prepare serial dilutions of This compound stereoisomers Add_Inhibitor Add this compound dilutions to microplate wells Serial_Dilution->Add_Inhibitor Reagent_Prep Prepare PDE5 enzyme, FAM-cGMP, and Binding Agent solutions Add_Enzyme_Substrate Add PDE5 enzyme and FAM-cGMP (or pre-incubate enzyme and inhibitor) Reagent_Prep->Add_Enzyme_Substrate Add_Inhibitor->Add_Enzyme_Substrate Incubate_1 Incubate to allow competitive binding Add_Enzyme_Substrate->Incubate_1 Add_Binding_Agent Add Binding Agent Incubate_1->Add_Binding_Agent Incubate_2 Incubate to reach equilibrium Add_Binding_Agent->Incubate_2 Read_FP Read Fluorescence Polarization (mP) on a microplate reader Incubate_2->Read_FP Calculate_Inhibition Calculate % Inhibition Read_FP->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value from sigmoidal dose-response curve Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for the PDE5 inhibition FP assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of each this compound stereoisomer in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted stereoisomer solutions to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Addition: Add the recombinant PDE5 enzyme and the FAM-cGMP substrate to the wells. The order of addition (pre-incubation of inhibitor and enzyme) may need to be optimized.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the reaction to reach equilibrium.

  • Binding Agent Addition: Add the binding agent to all wells.

  • Final Incubation: Incubate for a further period (e.g., 30 minutes) to allow the binding of the fluorescent substrate to the binding agent to stabilize.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the FAM fluorophore.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the stereoisomers relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer.

Selectivity Profile

The selectivity of a PDE5 inhibitor is crucial for its safety and side-effect profile. Cross-reactivity with other PDE isoforms, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, prostate, and other tissues), can lead to undesirable effects. Tadalafil is known to have a high selectivity for PDE5 over PDE6, which is associated with a lower incidence of visual disturbances compared to some other PDE5 inhibitors.[2] However, tadalafil does show some inhibition of PDE11.

While a specific selectivity profile for each this compound stereoisomer is not available, it is reasonable to extrapolate from the data for tadalafil. The most potent isomer, (6R,12aR)-Aminotadalafil, is likely to exhibit a selectivity profile similar to tadalafil, with high selectivity for PDE5 over PDE6 and some degree of PDE11 inhibition. The other, less active stereoisomers are unlikely to show significant inhibition of any PDE isoform at physiologically relevant concentrations.

Conclusion

The biological activity of this compound stereoisomers is critically dependent on their three-dimensional structure. The cis-(6R,12aR) configuration is essential for high-affinity binding to the catalytic site of PDE5, making (6R,12aR)-Aminotadalafil the most potent inhibitor among the four stereoisomers. The remaining three stereoisomers are predicted to have significantly lower, likely negligible, PDE5 inhibitory activity. For drug development purposes, the stereoselective synthesis or chiral separation to obtain the pure (6R,12aR)-Aminotadalafil enantiomer is imperative to ensure optimal efficacy and to minimize potential off-target effects from other inactive or less active stereoisomers. The provided experimental protocol for a fluorescence polarization-based assay offers a robust method for the quantitative comparison of the PDE5 inhibitory potency of these stereoisomers.

References

In Vitro Cell Permeability: A Comparative Analysis of Aminotadalafil and Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the in vitro cell permeability characteristics of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil and its analogue, Aminotadalafil. This document provides an objective comparison based on available data, detailed experimental protocols for permeability assessment, and visual aids to elucidate key concepts.

Introduction

Tadalafil is a well-established, potent, and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By increasing intracellular cGMP levels, tadalafil facilitates smooth muscle relaxation and vasodilation, forming the basis of its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[2] this compound is a structural analogue of tadalafil, also known to inhibit PDE5.[3] It has been identified as an undeclared adulterant in some herbal supplements.[3] Understanding the permeability of these compounds across cell membranes is crucial for predicting their oral bioavailability and overall pharmacokinetic profile. This guide compares the known cell permeability of tadalafil with the theoretical and reported characteristics of this compound.

Physicochemical and Permeability Data

Quantitative experimental data on the in vitro cell permeability of this compound is not available in peer-reviewed literature. However, tadalafil is well-characterized. According to the Biopharmaceutics Classification System (BCS), tadalafil is classified as a Class II drug, which is defined by low aqueous solubility and high intestinal permeability.[4][5] This high permeability is a key determinant of its good oral absorption.

CompoundBCS ClassificationApparent Permeability Coefficient (Papp)Aqueous SolubilityPermeability Profile
Tadalafil Class II[4][5]Data not consistently reported, but classified as highLow (practically insoluble in water)[5][6]High Permeability
This compound Not ClassifiedNo Experimental Data AvailableSparingly soluble in aqueous buffers[3]Predicted to be high (based on structural similarity to tadalafil)

Structural Comparison and Permeability Implications

The primary structural difference between tadalafil and this compound is the substitution of a methyl group on the piperazine ring in tadalafil with an amino group in this compound.[7] This modification, while seemingly minor, can alter the physicochemical properties of the molecule, such as its polarity, hydrogen bonding capacity, and ionization state.

Some non-peer-reviewed sources suggest that the addition of the amino group in this compound might enhance its solubility and bioavailability.[7][8] An increase in polarity due to the amino group could theoretically impact its passive diffusion across the lipophilic cell membrane. However, without experimental data from in vitro models like the Caco-2 or PAMPA assays, any claims regarding this compound's permeability relative to tadalafil remain speculative. Given that the core structure responsible for the lipophilic character is largely retained, it is reasonable to hypothesize that this compound would also exhibit high permeability.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP Inactive GMP PDE5->GMP Hydrolyzes Inhibitor Tadalafil or This compound Inhibitor->PDE5 Inhibits Caco2_Workflow cluster_prep Monolayer Preparation cluster_assay Permeability Experiment cluster_analysis Data Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 18-22 days to form monolayer Seed->Culture TEER 3. Verify monolayer integrity (TEER measurement) Culture->TEER Equilibrate 4. Equilibrate with transport buffer TEER->Equilibrate Dose 5. Add test compound to Apical (donor) side Equilibrate->Dose Incubate 6. Incubate at 37°C with agitation Dose->Incubate Sample 7. Collect samples from Basolateral (receiver) side Incubate->Sample Quantify 8. Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate 9. Calculate Papp value (cm/s) Quantify->Calculate

References

A Comparative Analysis of the Side-Effect Profiles of Aminotadalafil and Sildenafil: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the known and potential adverse effects of the approved phosphodiesterase-5 inhibitor Sildenafil and the unapproved analogue Aminotadalafil.

This guide provides a detailed comparison of the side-effect profiles of Sildenafil, a widely studied and approved phosphodiesterase-5 (PDE5) inhibitor, and this compound, a structurally similar but unapproved research chemical. For drug development professionals and researchers, understanding the nuances of these side-effect profiles is critical for evaluating the safety and therapeutic potential of new chemical entities targeting the PDE5 pathway. This comparison relies on extensive clinical trial data for Sildenafil and the limited, primarily preclinical and anecdotal, information available for this compound.

Quantitative Comparison of Side-Effect Incidence

The following table summarizes the incidence of common adverse effects reported in clinical trials for Sildenafil. It is crucial to note that equivalent, rigorously collected clinical data for this compound is not available, as it has not undergone formal clinical trials.[1] The side effects listed for this compound are largely extrapolated from its mechanism of action as a PDE5 inhibitor and from reports of its presence as an undeclared adulterant in dietary supplements.[1][2]

Side EffectSildenafil (Incidence in Clinical Trials)This compound (Reported/Potential Side Effects)
Headache > 2% (most common)[3]Headache (caused by widened blood vessels in the brain)[4]
Flushing > 2%[3]Redness of the face[4]
Dyspepsia (Indigestion) > 2%[3]Dyspepsia (most frequent gastrointestinal problem)[4]
Nasal Congestion > 2%[3]Nasal congestion[4]
Abnormal Vision > 2% (including photophobia and blurred vision)[5]Visual disturbances (due to potential PDE6 inhibition)[1][4]
Back Pain > 2%[3]Back pain or muscle aches[4]
Myalgia > 2%[3]Muscle aches[4]
Nausea > 2%[3]Not explicitly reported, but possible with PDE5 inhibitors.
Dizziness > 2%[3]Not explicitly reported, but possible with PDE5 inhibitors.
Rash > 2%[3]Not explicitly reported, but possible with PDE5 inhibitors.

Signaling Pathway of PDE5 Inhibition

Both Sildenafil and this compound are believed to exert their primary pharmacological effect through the inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these compounds increase cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.[1]

cluster_0 Cellular Environment Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Nitric Oxide (NO) Sexual Stimulation->Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation 5'-GMP (inactive) 5'-GMP (inactive) PDE5->5'-GMP (inactive) Degrades cGMP Sildenafil / this compound Sildenafil / this compound Sildenafil / this compound->PDE5 Inhibits

Caption: Simplified signaling pathway of PDE5 inhibition.

Experimental Protocols

A comprehensive understanding of the side-effect profile of a novel compound like this compound would require a battery of preclinical and clinical studies. Below is a hypothetical experimental workflow that would be necessary to establish its safety profile and compare it to an established drug like Sildenafil.

Hypothetical Experimental Workflow for Side-Effect Profiling

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials cluster_postmarket Post-Marketing Surveillance In_vitro_selectivity In vitro PDE Isozyme Selectivity Assay In_vivo_animal In vivo Animal Toxicity Studies (Rodent and Non-rodent) In_vitro_selectivity->In_vivo_animal Cardiovascular_safety Cardiovascular Safety Pharmacology (hERG assay, conscious animal models) In_vivo_animal->Cardiovascular_safety Phase_I Phase I: First-in-Human (Safety, Tolerability, Pharmacokinetics) Cardiovascular_safety->Phase_I Phase_II Phase II: Dose-Ranging (Efficacy and Short-term Safety) Phase_I->Phase_II Phase_III Phase III: Pivotal Trials (Large-scale Efficacy and Safety vs. Placebo/Comparator) Phase_II->Phase_III Phase_IV Phase IV: Long-term Monitoring (Real-world effectiveness and rare adverse events) Phase_III->Phase_IV

Caption: Hypothetical experimental workflow for safety profiling.

Detailed Methodologies

1. In vitro Phosphodiesterase (PDE) Isozyme Selectivity Assay:

  • Objective: To determine the inhibitory activity of this compound against a panel of human recombinant PDE isozymes (PDE1 through PDE11) and compare it to Sildenafil. This is critical as cross-reactivity with other PDE isozymes, such as PDE6 in the retina, is linked to specific side effects like visual disturbances.[5]

  • Protocol:

    • Human recombinant PDE isozymes are expressed and purified.

    • Serial dilutions of this compound and Sildenafil are prepared.

    • The compounds are incubated with each PDE isozyme in the presence of the enzyme's substrate (cGMP or cAMP).

    • The amount of substrate hydrolysis is quantified using a suitable method, such as a radioimmunoassay or a fluorescence polarization assay.

    • IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated for each compound against each PDE isozyme.

    • Selectivity is determined by comparing the IC50 for PDE5 to the IC50 for other PDE isozymes.

2. In vivo Animal Toxicity Studies:

  • Objective: To assess the acute, sub-chronic, and chronic toxicity of this compound in two animal species (one rodent, one non-rodent) as per regulatory guidelines.

  • Protocol (Sub-chronic example):

    • Healthy, young adult animals (e.g., Sprague-Dawley rats and Beagle dogs) are randomly assigned to control and treatment groups.

    • This compound is administered daily via the intended clinical route (e.g., oral gavage) at multiple dose levels for a period of 28 or 90 days.

    • Animals are monitored daily for clinical signs of toxicity.

    • Body weight, food consumption, and water intake are recorded regularly.

    • Ophthalmological examinations, electrocardiograms (ECGs), and neurological assessments are performed at baseline and at the end of the study.

    • At termination, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

    • A full necropsy is performed, and organs are weighed and examined macroscopically.

    • A comprehensive list of tissues is collected and processed for histopathological examination.

3. Phase I Clinical Trial: First-in-Human Study:

  • Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy male volunteers.

  • Protocol:

    • A small cohort of healthy volunteers is enrolled.

    • The study is typically a randomized, double-blind, placebo-controlled design.

    • In the single ascending dose (SAD) phase, subjects receive a single dose of this compound or placebo, and are monitored for a specified period.

    • Blood samples are collected at frequent intervals to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

    • Adverse events are recorded through subject reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.

    • Following a safety review, the dose is escalated in a new cohort of subjects.

    • The multiple ascending dose (MAD) phase follows a similar protocol, with subjects receiving daily doses for a defined period.

Discussion and Conclusion

The comparison of the side-effect profiles of this compound and Sildenafil is fundamentally limited by the disparate levels of scientific scrutiny each compound has undergone. Sildenafil's adverse effects are well-characterized through a robust program of clinical trials and extensive post-marketing surveillance.[3][5][6][7] The most common side effects are mild to moderate and are mechanistically linked to the vasodilation caused by PDE5 inhibition.[7]

In contrast, this compound's safety profile is largely unknown.[1] While it is expected to share the common side effects of the PDE5 inhibitor class due to its similar mechanism of action, the potential for an altered side-effect profile due to differences in selectivity for other PDE isozymes is a significant concern.[1] The presence of an amino group could alter its pharmacokinetic and pharmacodynamic properties, potentially leading to unforeseen adverse effects.[4] The classification of this compound as harmful if swallowed and a suspected reproductive toxin underscores the need for caution.[1]

For researchers and drug development professionals, the case of this compound highlights the critical importance of rigorous, systematic preclinical and clinical evaluation to establish the safety and efficacy of any new chemical entity. While structural similarity can provide clues to a compound's mechanism of action, it is not a substitute for empirical data in determining its side-effect profile.

References

Validating a Cell-Based Model for PDE5 Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective phosphodiesterase type 5 (PDE5) inhibitors is a cornerstone of therapeutic strategies for erectile dysfunction and pulmonary arterial hypertension.[1][2] Robust and reliable screening models are critical for the identification and characterization of new chemical entities targeting this enzyme. This guide provides a comprehensive comparison of a validated cell-based model for PDE5 inhibitor screening against alternative methods, supported by experimental data and detailed protocols.

At a Glance: Performance of Common PDE5 Inhibitors

The potency of PDE5 inhibitors is a key performance metric, typically expressed as the half-maximal inhibitory concentration (IC50) in enzymatic assays or the half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the performance of well-characterized PDE5 inhibitors.

Table 1: In Vitro Potency (IC50) of Common PDE5 Inhibitors against the PDE5 Enzyme

CompoundPDE5 IC50 (nM)Reference(s)
Sildenafil3.5 - 8.5[3]
Tadalafil~2[3]
Vardenafil0.1 - 0.4[3]
Avanafil4.3 - 5.2[3]

Note: IC50 values can vary depending on experimental conditions such as substrate concentration and enzyme source.

Table 2: Selectivity Profile of Sildenafil Against Other PDE Isoforms

PDE IsoformIC50 (nM)Selectivity (fold vs. PDE5)
PDE1280~80
PDE23500~1000
PDE3740~211
PDE47400~2114
PDE53.51
PDE630~8.6

Data compiled from various sources. Selectivity is calculated as IC50 (PDE isoform) / IC50 (PDE5).[3]

The NO/cGMP Signaling Pathway: The Mechanism of Action

PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Under physiological conditions, the release of NO activates soluble guanylate cyclase (sGC), which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.[1] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.[1] PDE5 inhibitors block this degradation, leading to an accumulation of intracellular cGMP and enhanced downstream signaling.[1]

NO_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzes SMR Smooth Muscle Relaxation PKG->SMR GMP 5'-GMP (inactive) PDE5->GMP PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5 inhibits

The NO/cGMP signaling pathway and the action of PDE5 inhibitors.

Validated Cell-Based Model: cGMP Accumulation Assay

A widely used and robust cell-based model for screening PDE5 inhibitors is the cGMP accumulation assay. This assay measures the intracellular increase in cGMP levels following the inhibition of PDE5 in a cellular context.

Experimental Workflow: cGMP Accumulation Assay

The following diagram illustrates the typical workflow for a cell-based cGMP accumulation assay.

cGMP_Workflow start Start seed_cells 1. Cell Seeding Seed cells (e.g., HEK293) in a 96-well plate start->seed_cells incubate 2. Incubation Incubate overnight seed_cells->incubate pre_treat 3. Pre-treatment Pre-incubate with varying concentrations of PDE5 inhibitor incubate->pre_treat stimulate 4. Stimulation Add NO donor (e.g., SNP) to stimulate cGMP production pre_treat->stimulate lyse 5. Cell Lysis Lyse cells to release intracellular cGMP stimulate->lyse quantify 6. cGMP Quantification Measure cGMP levels (e.g., ELISA) lyse->quantify analyze 7. Data Analysis Plot dose-response curve to determine EC50 quantify->analyze end End analyze->end

Workflow for a cell-based cGMP accumulation assay.
Detailed Experimental Protocol: cGMP Accumulation Assay

Materials:

  • HEK293 cells (or other suitable cell line expressing PDE5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • PDE5 inhibitor test compounds and reference standards (e.g., sildenafil)

  • Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or TR-FRET)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the PDE5 inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Pre-incubation: Wash the cells once with serum-free medium or PBS. Add the diluted PDE5 inhibitor to the respective wells and pre-incubate for a defined period (e.g., 30 minutes).

  • Stimulation: Add the NO donor (e.g., SNP) to all wells (except for the negative control) to stimulate cGMP production. Incubate for a specific time (e.g., 10-15 minutes). The optimal stimulation time should be determined empirically.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the instructions of the cGMP immunoassay kit.

  • cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a competitive immunoassay (e.g., ELISA).

  • Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Calculate the cGMP concentration for each sample. Plot the cGMP concentration against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Validation Parameters for the Cell-Based Assay

To ensure the reliability and reproducibility of the cell-based model, it is crucial to validate the assay according to regulatory guidelines. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison with Alternative Screening Methods

While cell-based assays provide a physiologically relevant model, other methods are available for screening PDE5 inhibitors, each with its own advantages and disadvantages.

Table 3: Comparison of PDE5 Inhibitor Screening Methods

MethodPrincipleAdvantagesDisadvantages
Cell-Based cGMP Accumulation Assay Measures the increase in intracellular cGMP in response to PDE5 inhibition in whole cells.High physiological relevance, provides information on cell permeability and potential cytotoxicity.More complex and lower throughput than in vitro assays, susceptible to off-target effects.[4]
In Vitro Enzymatic Assay (e.g., Fluorescence Polarization) Directly measures the inhibition of purified PDE5 enzyme activity.[1][2]High throughput, highly specific for the target enzyme, allows for precise determination of IC50 values.[5]Lacks physiological context (no cell membrane, metabolism, etc.), may not reflect in vivo efficacy.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the inhibitor from a sample matrix.Highly accurate and reproducible for quantification.Lower throughput, requires specialized equipment and expertise.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification.High sensitivity and specificity, can identify unknown compounds.High cost of instrumentation and maintenance, complex data analysis.[6]
Virtual High-Throughput Screening (vHTS) Uses computational models to predict the binding of potential inhibitors to the PDE5 active site.[7]Extremely high throughput and cost-effective for initial screening of large compound libraries.[7]Prone to false positives and negatives, requires experimental validation.
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Principle:

This assay is a competitive binding assay where a fluorescently labeled cGMP analog (tracer) binds to the PDE5 enzyme, resulting in a high fluorescence polarization signal. When an inhibitor is present, it competes with the tracer for binding to PDE5, leading to a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-Cyclic-3′,5′-GMP)

  • Assay buffer

  • Test compounds and reference inhibitor (e.g., sildenafil)

  • Black, low-volume 384- or 1536-well microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the fluorescent tracer and PDE5 enzyme in the assay buffer.

  • Assay Setup: Add the diluted test compounds, reference inhibitor, or DMSO (for control) to the wells of the microplate.

  • Enzyme Addition: Add the diluted PDE5 enzyme solution to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Tracer Addition: Initiate the reaction by adding the fluorescent tracer to all wells.

  • Signal Detection: Read the fluorescence polarization of each well using a microplate reader with appropriate filters.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC50 value.

Logical Framework for Model Validation

The validation of a cell-based model for PDE5 inhibitor screening is a multi-step process that ensures the reliability and relevance of the generated data.

Validation_Logic dev Assay Development & Optimization (Cell line, NO donor, incubation times) pre_val Pre-Validation (Initial assessment of performance) dev->pre_val val Full Validation (Accuracy, Precision, Specificity, Linearity, Range, Robustness) pre_val->val comp Comparative Analysis (Correlation with in vitro data and other methods) val->comp ref_std Reference Standard Characterization (Potency and selectivity of known inhibitors) ref_std->val imp Implementation for Screening (HTS of new chemical entities) comp->imp

Logical workflow for validating a cell-based screening model.

Conclusion

The cell-based cGMP accumulation assay represents a highly relevant and robust model for the screening and characterization of PDE5 inhibitors. Its ability to assess compound activity in a cellular environment provides valuable insights into cell permeability and potential off-target effects that cannot be obtained from simple enzymatic assays. While alternative methods such as in vitro enzymatic assays and analytical techniques offer advantages in terms of throughput and direct target interaction, the cell-based model provides a crucial link between biochemical activity and cellular response. A thorough validation process, encompassing key performance parameters and comparison with established methods, is essential to ensure the generation of reliable and predictive data for advancing drug discovery programs targeting PDE5.

References

Safety Operating Guide

Proper Disposal of Aminotadalafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Aminotadalafil, a structural analog of Tadalafil used in research settings.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is classified as a hazardous substance. It is harmful if swallowed, may cause skin and eye irritation, and is a suspected reproductive toxin.[2][3] Therefore, it must be disposed of as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[2][4][5][6] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[2]

Key Hazard Information

A summary of the primary hazards associated with this compound is provided in the table below. This information is derived from safety data sheets (SDSs) and should be reviewed before handling the compound.[2][3]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Reproductive ToxicityH361-H362Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[3]

Disposal Protocol

The following step-by-step protocol outlines the required procedures for the safe disposal of this compound waste. This includes pure this compound, contaminated labware (e.g., vials, pipette tips), and solutions containing the compound.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses with side shields or goggles.[7]

  • Chemical-resistant gloves (e.g., nitrile).[8]

  • A lab coat.[3]

2. Waste Segregation:

  • Solid Waste: Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[4][5] The container must have a secure lid and be in good condition.[4]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[4][5] Do not mix with other incompatible waste streams.[4]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3. Waste Container Labeling:

  • All waste containers must be labeled with a hazardous waste tag as soon as waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and composition of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

4. Storage of Hazardous Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[5]

  • Keep containers securely closed except when adding waste.[4]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[4]

5. Request for Waste Pickup:

  • Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed 6-12 months, check your institution's policy), arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[5][9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Decontamination of Empty Containers:

  • Empty containers that held pure this compound must be managed as hazardous waste unless properly decontaminated.[4]

  • For containers of highly toxic chemicals, it is recommended that the first three rinses be collected as hazardous waste.[4] The rinseate should be collected in a designated liquid hazardous waste container.[10]

Spill Response

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[7]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or cleaning solution. Collect all cleanup materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, especially for larger spills.

Aminotadalafil_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Solid Waste: (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid 3a. Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled Liquid Waste Container (with secondary containment) liquid_waste->collect_liquid storage 4. Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage full 5. Container Full or Storage Time Limit Reached? storage->full full->storage No ehs_pickup 6. Request Pickup from Environmental Health & Safety (EHS) full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Research: A Comprehensive Guide to Handling Aminotadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Aminotadalafil, a structural analog of Tadalafil. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures offer a step-by-step framework for the operational use and disposal of this potent phosphodiesterase 5 (PDE5) inhibitor.

Essential Safety Information at a Glance

This compound is a research chemical that requires careful handling due to its potential health hazards. All personnel must be thoroughly familiar with the information presented in the Safety Data Sheet (SDS) before commencing any work with this compound.

Key Hazards:

  • Harmful if swallowed: May cause adverse health effects upon ingestion.[1][2]

  • Skin and Eye Irritation: Can cause irritation upon contact with skin and eyes.[3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Skin and Body Laboratory coatTo protect skin and personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol or dust generation.To prevent inhalation of dust or aerosols.

Operational Protocols: Safe Handling and Storage

Strict adherence to the following operational protocols is necessary to ensure a safe working environment.

General Handling:

  • Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Use this compound only in a well-ventilated area, preferably within a chemical fume hood.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended long-term storage is at -20°C.[4]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

This compound Spill Cleanup Protocol

A logical workflow for managing an this compound spill is outlined below.

Spill_Cleanup_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for this compound Spill Response.

Step-by-Step Spill Procedure:

  • Evacuate and Alert: Immediately evacuate the affected area and inform colleagues and the laboratory supervisor.

  • Don PPE: Before re-entering the area, don the appropriate PPE as specified in the table above, including double gloving.

  • Contain the Spill: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, surround the area with an absorbent material.

  • Clean Up:

    • Carefully scoop up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).

    • Place all contaminated materials into a labeled, sealable hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a detergent solution and water.

    • Rinse the area thoroughly.

    • Wipe the area with a 70% ethanol solution.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous chemical waste in accordance with institutional and local regulations.

Personnel Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All this compound waste, including unused material and contaminated items, must be treated as hazardous chemical waste.

  • Unused Product: Collect in a clearly labeled, sealed container.

  • Contaminated Materials: This includes gloves, absorbent pads, and any other materials that have come into contact with this compound. Place these in a designated, labeled hazardous waste bag or container.

  • Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₁₈N₄O₄[1]
Molecular Weight 390.4 g/mol [1]
Appearance White to off-white solid[5]
Melting Point 280-282°C[6]
Solubility
   DMSO~15 mg/mL[3][7]
   Dimethylformamide (DMF)~15 mg/mL[7]
   1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[3][7]
Storage Temperature -20°C[4]
Occupational Exposure Limits Not established[8]

Disclaimer: This information is intended for use by qualified laboratory personnel and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety protocols and the most current Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminotadalafil
Reactant of Route 2
Aminotadalafil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.